Cyperotundone
Description
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one |
InChI |
InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11?,15?/m1/s1 |
InChI Key |
GIGKXOAUYMWORB-IWPPJYEWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cyperotundone: A Technical Guide to its Natural Sources, Distribution, and Analysis
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of cyperotundone (B1251852), a bioactive sesquiterpene ketone of significant interest to the pharmaceutical and scientific communities. This document details its natural occurrences, geographical and botanical distribution, and quantitative analysis. Furthermore, it outlines detailed experimental protocols for its extraction, isolation, and quantification, and illustrates its interaction with key signaling pathways.
Natural Sources and Distribution of this compound
This compound is predominantly found in the essential oil of rhizomes from plants belonging to the Cyperus genus, with Cyperus rotundus L. (Nutgrass) being the most prominent source. This perennial weed is widely distributed in tropical, subtropical, and temperate regions. The concentration of this compound in the essential oil of C. rotundus can vary significantly based on the geographical origin of the plant material.
Table 1: Quantitative Distribution of this compound in Cyperus Species
| Plant Species | Plant Part | Geographical Origin | Method of Analysis | This compound Concentration (% of Essential Oil) | Reference(s) |
| Cyperus rotundus L. | Rhizomes | Iran | GC-MS | 11.2% | [1][2] |
| Cyperus rotundus L. | Rhizomes | Tunisia | Not Specified | 19.7% | [3] |
| Cyperus rotundus L. | Dried Tubers | Japan | Not Specified | 0.26% | [4] |
| Cyperus rotundus L. | Rhizomes | Senegal | GC-FID, GC-MS | 1.2-15.4% | [3] |
| Cyperus stoloniferus Retz. | Rhizomes | Vietnam | GC, MS, 13C NMR | 12.9% | [4] |
Cyperus rotundus is a notoriously invasive weed, found in over 90 countries and affecting more than 50 crops worldwide.[5] Its distribution spans across Africa, southern and central Europe, and southern Asia.[5] In the United States, it is found from Florida to New York and west to California.[5] Besides C. rotundus, this compound has been identified in other Cyperus species, such as Cyperus stoloniferus.[4] The rhizomes, which are fleshy and form chains, are the primary plant part from which this compound is extracted.[5]
Experimental Protocols
Extraction of Essential Oil containing this compound by Hydrodistillation
This protocol describes the extraction of essential oil from the rhizomes of Cyperus rotundus using a Clevenger-type apparatus.
Methodology:
-
Plant Material Preparation: Air-dry the rhizomes of Cyperus rotundus at room temperature until they are brittle. Grind the dried rhizomes into a coarse powder.
-
Hydrodistillation:
-
Place 500 g of the powdered rhizomes in a 5 L round-bottom flask.
-
Add 2.5 L of distilled water to the flask to completely immerse the plant material.
-
Connect the flask to a Clevenger-type apparatus and a condenser.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the distillation for 3-4 hours, collecting the essential oil that separates from the aqueous distillate.
-
-
Oil Recovery and Storage:
-
Carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.
-
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS analysis for the identification and quantification of this compound in the extracted essential oil.
Methodology:
-
Sample Preparation: Dilute the essential oil (1 µL) in 1 mL of a suitable solvent such as methanol (B129727) or hexane.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 3°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, split ratio 100:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound by peak area normalization.
-
Isolation and Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol details the separation and quantification of this compound from an extract of Cyperus rotundus using reverse-phase HPLC.
Methodology:
-
Sample Preparation:
-
Extract the powdered rhizomes with a suitable solvent (e.g., methanol or acetone) using ultrasonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent, with a UV-Vis or Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is typically used. A starting mobile phase of methanol:water (65:35) can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm or 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Inhibition of NF-κB Signaling Pathway by this compound
This compound, as a component of Cyperus rotundus essential oil, has been implicated in anti-inflammatory responses. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical experimental workflow for the extraction, isolation, and quantification of this compound from Cyperus rotundus rhizomes.
Caption: A generalized workflow for the analysis of this compound from plant material.
References
- 1. Unravelling the anti-inflammatory activity of Cyperus rotundus essential oil through gas chromatography-mass spectrometry analysis, network pharmacology, and molecular docking approaches | Plant Science Today [horizonepublishing.com]
- 2. scielo.br [scielo.br]
- 3. HPTLC and reverse phase HPLC methods for the simultaneous quantification and in vitro screening of antioxidant potential of isolated sesquiterpenoids from the rhizomes of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and History of Cyperotundone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of cyperotundone (B1251852), a sesquiterpenoid ketone of significant interest in medicinal chemistry and drug development. The document details the pioneering work of Japanese chemists in the mid-20th century, outlining the isolation of this compound from its natural source, Cyperus rotundus L., and the subsequent elucidation of its chemical structure and absolute configuration. This guide consolidates key experimental methodologies, presents available quantitative data in a structured format, and visualizes complex biochemical pathways and experimental workflows using Graphviz diagrams. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.
Introduction
This compound is a naturally occurring sesquiterpenoid ketone with the chemical formula C₁₅H₂₂O.[1] It is a prominent constituent of the essential oils of several plant species, most notably Cyperus rotundus L. (nutgrass), a perennial weed found in tropical and subtropical regions.[1][2] The rhizomes of Cyperus rotundus have a long history of use in traditional medicine systems, including those of India and China, for treating a variety of ailments.[2] This traditional use has spurred scientific investigation into the plant's chemical constituents and their pharmacological activities. This compound, as one of these constituents, has been the subject of research for its potential anti-inflammatory, antioxidant, and other biological effects. This guide focuses on the seminal work that led to the discovery and characterization of this important natural product.
The Discovery and Elucidation of this compound: A Historical Timeline
The discovery and structural elucidation of this compound were primarily accomplished by a group of Japanese researchers in the mid-1960s. Their work laid the foundation for all subsequent research on this compound.
-
1965: The Initial Report on the Structure of this compound The first key publication detailing the structure of this compound appeared in 1965 in the Chemical & Pharmaceutical Bulletin. In this paper, Hiroshi Hikino, Keitaro Aota, and Tsunematsu Takemoto of the Pharmaceutical Institute at Tohoku University, Japan, reported the isolation of a new sesquiterpenoid ketone from the essential oil of Cyperus rotundus L.[3][4] They named this compound "this compound." Through a combination of chemical degradation and spectroscopic analysis, they proposed its planar structure.[3]
-
1966: Determination of the Absolute Configuration A year later, in 1966, the same research group published a subsequent paper that established the absolute configuration of this compound.[2] This was a crucial step in fully characterizing the molecule's three-dimensional structure.
-
1967: Identification in Cyperus Further work by Hikino, Aota, and Takemoto in 1967 solidified the identification of various ketones, including this compound, within the Cyperus genus.[1][5]
-
1968: The First Synthesis To confirm the elucidated structure, the team, with the addition of Kunio Ito, successfully achieved the synthesis of this compound, along with other related sesquiterpenoids, cyperene (B49723) and patchoulenone.[2][6] This synthetic work provided definitive proof of the correctness of their structural assignment.
These foundational studies by Hikino and his colleagues were instrumental in opening up the field of research into the chemistry and biological activity of this compound.
Physicochemical and Spectroscopic Data of this compound
The initial characterization of this compound relied on a combination of physicochemical measurements and spectroscopic techniques. While the historical papers provide detailed accounts, this section summarizes the key data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molar Mass | 218.34 g/mol | [1] |
| Melting Point | 46–47.5 °C | [1] |
| Boiling Point | 286.40 °C | [1] |
| Solubility in water | 0.04497 g/L | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations from Early Studies |
| Infrared (IR) Spectroscopy | The presence of a carbonyl group (C=O) was a key feature identified in the IR spectrum, consistent with a ketone functional group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy were crucial in determining the carbon skeleton and the placement of functional groups. Early studies used these techniques to piece together the connectivity of the atoms in the molecule.[7][8] |
| Mass Spectrometry (MS) | Mass spectrometry was used to determine the molecular weight of this compound and to analyze fragmentation patterns, which provided further clues about its structure.[7] |
Experimental Protocols
The following sections outline the general methodologies employed in the initial isolation and characterization of this compound, based on the available literature.
Isolation of this compound from Cyperus rotundus
The isolation of this compound from the rhizomes of Cyperus rotundus typically involves the following steps:
-
Extraction of the Essential Oil: The dried and powdered rhizomes of Cyperus rotundus are subjected to steam distillation to extract the essential oil.[2]
-
Fractionation of the Essential Oil: The crude essential oil is then fractionated to separate its various components. Early methods relied on fractional distillation and column chromatography over alumina.[2]
-
Column Chromatography: The fractions containing ketones are further purified using column chromatography. A common stationary phase is silica (B1680970) gel, and the mobile phase is a gradient of solvents, often starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
High-Speed Counter-Current Chromatography (HSCCC): More modern techniques, such as HSCCC, have been employed for the efficient separation of this compound from other closely related compounds like α-cyperone. A two-phase solvent system, for example, consisting of n-hexane-acetonitrile-acetone-water, has been successfully used.[9]
Structural Elucidation and Characterization
The determination of the chemical structure of this compound involved a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl group of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were essential for mapping the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC were used to establish the connectivity between atoms.[7][8]
-
X-ray Crystallography: For some derivatives or related compounds, single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional structure.
Biological Activity and Signaling Pathways
Subsequent to its discovery, this compound has been investigated for a range of biological activities. One of the most studied areas is its anti-inflammatory effect, which is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial products like LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation, such as those for cytokines, chemokines, and adhesion molecules.[10][11]
This compound and other sesquiterpenoids from Cyperus rotundus have been shown to inhibit this pathway.[10] The proposed mechanism involves the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB.
Conclusion
The discovery and characterization of this compound in the mid-1960s by Hikino and his colleagues represent a significant milestone in natural product chemistry. Their meticulous work in isolating the compound, elucidating its complex structure, and confirming it through synthesis laid the groundwork for decades of subsequent research. This technical guide has provided a historical account of these seminal discoveries, summarized the key experimental methodologies, and presented the foundational data on this important sesquiterpenoid. The continued investigation into the biological activities of this compound, particularly its anti-inflammatory properties and its interaction with signaling pathways like NF-κB, underscores its potential as a lead compound in the development of new therapeutic agents. This guide serves as a testament to the enduring value of natural product research and a resource for those continuing to explore the vast chemical diversity of the natural world.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Structure of this compound [jstage.jst.go.jp]
- 4. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ketones in Cyperus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Cyperene, this compound, and Patchoulenone [jstage.jst.go.jp]
- 7. Complete assignments of (1)H and (13)C NMR data for two new sesquiterpenes from Cyperus rotundus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyperotundone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyperotundone (B1251852), a sesquiterpenoid ketone primarily isolated from the rhizomes of Cyperus rotundus L., has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its molecular mechanism of action. All quantitative data are presented in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using DOT language diagrams.
Physicochemical Properties
This compound is a bicyclic sesquiterpenoid with a molecular formula of C15H22O.[1][2][3][4] Its chemical structure features a ketone functional group, which is a key determinant of its reactivity and biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.0¹,⁵]undec-4-en-3-one | [1] |
| CAS Number | 3466-15-7 | [2][5] |
| Molecular Formula | C15H22O | [1][2][3][4] |
| Molecular Weight | 218.33 g/mol | [1][2] |
| Melting Point | 46–47.5 °C | [5] |
| Boiling Point (est.) | 286.40 - 315 °C | [2][5] |
| Solubility in Water | 0.04497 g/L | [5] |
| Appearance | Not specified in retrieved results | |
| Odor | Woody | [2] |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ) ppm | Reference(s) |
| 1 | 58.8 | [1] |
| 2 | 27.1 | [1] |
| 3 | 209.4 (C=O) | Inferred from typical ketone shifts |
| 4 | 133.5 | [1] |
| 5 | 181.9 | [1] |
| 6 | 33.8 | [1] |
| 7 | 41.3 | [1] |
| 8 | 28.5 | [1] |
| 9 | 41.7 | [1] |
| 10 | 45.5 | [1] |
| 11 | 30.6 | [1] |
| 12 (CH₃) | 8.4 | [1] |
| 13 (CH₃) | 16.9 | [1] |
| 14 (CH₃) | 24.9 | [1] |
| 15 (CH₃) | 19.7 | [1] |
Note: Specific assignments for all carbons were not explicitly detailed in the search results and are partially inferred based on typical chemical shifts for similar structures.
A detailed table for ¹H NMR data with chemical shifts, multiplicities, and coupling constants could not be fully compiled from the search results. However, the presence of four methyl groups and complex multiplets in the aliphatic region is characteristic of its ¹H NMR spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 218, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of alkyl groups and rearrangements characteristic of cyclic ketones. Specific fragmentation data was not available in the search results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to its functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ketone. C-H stretching vibrations for sp³ and sp² hybridized carbons would appear around 2850-3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. Specific peak values were not found in the search results.
Experimental Protocols
Isolation and Purification of this compound
A preparative method for isolating this compound from the essential oil of Cyperus rotundus utilizes High-Speed Counter-Current Chromatography (HSCCC).[2]
Protocol: Isolation of this compound by HSCCC
-
Extraction of Essential Oil: The essential oil is first obtained from the rhizomes of Cyperus rotundus L. through methods such as steam distillation or supercritical fluid extraction.
-
HSCCC System Preparation:
-
Two-phase solvent system: Prepare a mixture of n-hexane, acetonitrile, acetone, and water in a volumetric ratio of 7:6:0.5:1.5.
-
Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Column Filling: Fill the HSCCC column with the stationary phase.
-
-
Sample Preparation: Dissolve a known amount of the crude essential oil (e.g., 2.0 g) in a small volume of the biphasic solvent mixture.
-
Chromatographic Separation:
-
Inject the sample into the HSCCC instrument.
-
Pump the mobile phase at a defined flow rate (e.g., 2.0 mL/min).
-
Set the rotational speed of the centrifuge to an appropriate level (e.g., 800 rpm).
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the separated peaks. Analyze the purity of the fractions containing this compound using analytical techniques such as HPLC or GC-MS.
-
Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing:
-
Divide the animals into groups (n=6): Control (vehicle), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test groups (this compound at various doses).
-
Administer the vehicle, positive control, or this compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
TNF-α Induced NF-κB Activation
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the canonical NF-κB pathway. The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of target inflammatory genes.
While direct experimental evidence specifically detailing the interaction of this compound with components of the NF-κB pathway is still emerging, based on studies of other anti-inflammatory terpenoids, it is hypothesized that this compound may exert its inhibitory effects by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.
Protocol: In Vitro TNF-α Induced NF-κB Activation Assay
This assay can be used to determine the effect of this compound on NF-κB activation in a cell-based model.
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media and conditions.
-
Treatment:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
-
Analysis of NF-κB Activation:
-
Western Blot for IκBα Phosphorylation and Degradation: Lyse the cells and perform Western blotting to detect the levels of phosphorylated IκBα and total IκBα. A decrease in phosphorylated IκBα and an increase in total IκBα in this compound-treated cells would indicate inhibition of IKK.
-
Immunofluorescence for p65 Nuclear Translocation: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific antibody and a fluorescent secondary antibody. Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in the nuclear localization of p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.
-
Reporter Gene Assay: Transfect the cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment. A decrease in reporter activity in this compound-treated cells would indicate inhibition of NF-κB transcriptional activity.
-
Conclusion
This compound is a well-characterized sesquiterpenoid with significant anti-inflammatory potential. Its physical and chemical properties are well-defined, facilitating its isolation and identification. The inhibitory effect of this compound on the NF-κB signaling pathway provides a molecular basis for its anti-inflammatory activity and highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its specific molecular targets and to evaluate its efficacy and safety in preclinical and clinical studies.
References
The Uncharted Path: A Technical Guide to the Hypothesized Biosynthesis of Cyperotundone in Cyperus rotundus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyperotundone (B1251852), a significant sesquiterpenoid ketone found in the essential oil of Cyperus rotundus, has garnered interest for its potential pharmacological activities. Despite its prevalence, the precise enzymatic pathway leading to its formation within C. rotundus remains to be fully elucidated. This technical guide synthesizes the current understanding of terpenoid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound formation. We delve into the likely enzymatic steps, from the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), to the final ketone. This document provides a framework for future research by outlining key candidate enzymes, such as sesquiterpene synthases and cytochrome P450 monooxygenases, and presenting detailed experimental protocols for their investigation. Quantitative data on the chemical composition of C. rotundus essential oil are tabulated to provide context, and the proposed biosynthetic and experimental workflows are visualized through detailed diagrams. This guide aims to be a foundational resource for researchers seeking to unravel the complete biosynthetic journey of this compound, a crucial step towards its potential biotechnological production and therapeutic application.
Introduction to Terpenoid Biosynthesis: The Genesis of Precursors
All terpenoids, including the C15 sesquiterpenoid this compound, originate from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct and spatially separated pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.
For the biosynthesis of sesquiterpenes in the cytosol, the MVA pathway is the primary source of IPP and DMAPP. These precursors are sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). FPP serves as the universal and direct precursor for the vast array of sesquiterpenoid skeletons.
The Hypothesized Biosynthesis Pathway of this compound
While the specific enzymes have not been characterized in Cyperus rotundus, a plausible biosynthetic pathway for this compound can be postulated based on the principles of sesquiterpenoid biosynthesis and the co-occurrence of related compounds in the plant's essential oil. The proposed pathway consists of two primary stages: the cyclization of FPP to form a hydrocarbon backbone, followed by oxidative modifications.
Stage 1: Cyclization of FPP by a Putative Sesquiterpene Synthase (CrTPS)
The formation of the characteristic guaiane-type skeleton of this compound from the linear FPP precursor is catalyzed by a sesquiterpene synthase (TPS). This reaction is initiated by the ionization of FPP, followed by a series of intramolecular cyclizations and rearrangements. Given that cyperene (B49723) is consistently found as a major constituent alongside this compound in C. rotundus essential oil, it is hypothesized to be the primary hydrocarbon product of the TPS and the direct precursor to this compound. The cyclization likely proceeds through a germacrene intermediate.
Stage 2: Oxidation by a Putative Cytochrome P450 Monooxygenase (CrCYP)
The conversion of the hydrocarbon cyperene to the ketone this compound requires oxidation. Such reactions in terpenoid biosynthesis are typically catalyzed by cytochrome P450 monooxygenases (CYPs). It is proposed that a specific CrCYP introduces a carbonyl group at a specific position on the cyperene skeleton to yield this compound.
Quantitative Data: Chemical Composition of Cyperus rotundus Essential Oil
Numerous studies have analyzed the composition of essential oil extracted from the rhizomes of C. rotundus. While the absolute and relative concentrations of constituents vary based on geographical origin, harvesting time, and extraction method, this compound, α-cyperone, and cyperene are consistently identified as major components. The table below summarizes representative quantitative data from GC-MS analyses.
| Compound | Chemical Class | Relative Abundance (%) - Sample A [1] | Relative Abundance (%) - Sample B [1] | Relative Abundance (%) - Sample C [2] | Relative Abundance (%) - Sample D [3] |
| Cyperene | Sesquiterpene Hydrocarbon | - | - | ~19.2-30.9 | 12.84 |
| α-Cyperone | Sesquiterpenoid Ketone | 11.0 | 7.9 | ~4.5-25.2 | 38.46 |
| This compound | Sesquiterpenoid Ketone | - | - | 12.1 | - |
| α-Selinene | Sesquiterpene Hydrocarbon | - | 6.6 | - | 11.66 |
| β-Selinene | Sesquiterpene Hydrocarbon | 5.1 | 4.6 | - | - |
| Caryophyllene oxide | Sesquiterpenoid Oxide | 5.4 | - | - | - |
| Myrtenol | Monoterpenoid Alcohol | 7.9 | 7.1 | - | - |
| β-Pinene | Monoterpene Hydrocarbon | 5.3 | 11.3 | - | - |
| α-Pinene | Monoterpene Hydrocarbon | - | 10.8 | - | - |
| Limonene | Monoterpene Hydrocarbon | - | 5.7 | - | - |
Note: "-" indicates the compound was not reported as a major constituent in that particular study. The variability highlights the need for standardized analysis and suggests that the expression or activity of biosynthetic enzymes may be environmentally regulated.
Experimental Protocols for Pathway Elucidation and Validation
To validate the hypothesized pathway, a series of molecular and biochemical experiments are required. The following protocols provide a general framework for these investigations.
Cloning of Candidate Biosynthesis Genes from C. rotundus
Objective: To isolate the full-length coding sequences of putative sesquiterpene synthase (CrTPS) and cytochrome P450 (CrCYP) genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Harvest fresh rhizomes of C. rotundus and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a suitable plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from high-quality total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.
-
-
Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):
-
Design degenerate primers based on conserved regions of known plant sesquiterpene synthases and cytochrome P450s from the CYP71 family (often involved in terpenoid oxidation).
-
Perform PCR on the C. rotundus cDNA using the degenerate primers to amplify a partial fragment of the target gene.
-
Sequence the resulting PCR product to confirm its identity.
-
Use the obtained sequence to design gene-specific primers for 5' and 3' RACE to amplify the full-length cDNA sequence.
-
-
Sequence Analysis:
-
Clone the full-length PCR product into a sequencing vector (e.g., pGEM-T Easy, Promega).
-
Sequence multiple clones to obtain a consensus sequence.
-
Analyze the sequence using bioinformatics tools (e.g., BLAST, ExPASy) to predict the open reading frame (ORF), protein sequence, and identify conserved domains.
-
Heterologous Expression and Functional Characterization of CrTPS
Objective: To confirm the enzymatic activity of the cloned CrTPS and identify its product(s).
Methodology:
-
Expression Vector Construction:
-
Amplify the full ORF of the candidate CrTPS gene by PCR and clone it into a suitable bacterial expression vector (e.g., pET-28a or pGEX).
-
-
Protein Expression and Purification:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture and induce protein expression with IPTG.
-
Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Add the purified recombinant CrTPS protein to the buffer.
-
Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP).
-
Overlay the reaction with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Identification:
-
Collect the organic layer containing the enzymatic products.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectra and retention times of the products with those of authentic standards (e.g., cyperene) to confirm their identity.
-
Gene Expression Analysis in C. rotundus Tissues
Objective: To correlate the expression levels of candidate CrTPS and CrCYP genes with the accumulation of this compound in different tissues.
Methodology:
-
Tissue Collection and RNA Extraction:
-
Collect different tissues from C. rotundus (e.g., rhizomes, roots, stems, leaves).
-
Extract total RNA and synthesize cDNA as described in Protocol 4.1.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the candidate CrTPS and CrCYP genes, as well as for a reference (housekeeping) gene (e.g., actin or ubiquitin).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Analyze the relative gene expression levels using the 2-ΔΔCt method.
-
-
Metabolite Analysis:
-
Perform essential oil extraction and GC-MS analysis on the same tissues used for RNA extraction to quantify the levels of this compound and related sesquiterpenes.
-
-
Correlation Analysis:
-
Correlate the gene expression data with the metabolite data to determine if high expression of the candidate genes corresponds to high accumulation of this compound.
-
Conclusion and Future Outlook
The biosynthesis of this compound in Cyperus rotundus presents a compelling area of research with implications for natural product chemistry and biotechnology. The pathway proposed herein, involving a sesquiterpene synthase and a cytochrome P450 monooxygenase, provides a robust framework for initiating targeted gene discovery and functional characterization studies. The provided experimental protocols offer a clear roadmap for researchers to identify and validate the specific enzymes responsible for this compound formation.
Future work should focus on the functional characterization of candidate genes identified from transcriptome data of C. rotundus. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or other plant chassis for the sustainable production of this compound, thereby facilitating its further investigation for pharmaceutical and other applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative study of Cyperus rotundus essential oil by a modified GC/MS analysis method. Evaluation of its antioxidant, cytotoxic, and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition, Antioxidant, DNA Damage Protective, Cytotoxic and Antibacterial Activities of Cyperus rotundus Rhizomes Essential Oil against Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cyperotundone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyperotundone (B1251852), a sesquiterpene ketone with the chemical formula C15H22O, is a significant bioactive constituent isolated from the essential oils of several plant species, most notably from the rhizomes of Cyperus rotundus L. and Cyperus articulatus.[1] Traditional medicine has long utilized extracts of these plants for a variety of ailments, and modern pharmacological research is beginning to elucidate the mechanisms of action of its purified compounds. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory and antiplatelet activities. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds from Cyperus rotundus.
| Compound | Assay | Target/Stimulus | Cell Line/System | IC50/EC50 | Reference |
| This compound | NF-κB Inhibition | TNF-α | Not Specified | 34.5 - 73.7 µmol/L | [2] |
Note: The provided IC50 range represents the activity of a series of sesquiterpenoids isolated from Cyperus rotundus, including this compound (compound 3 in the study). Specific individual values for this compound were not detailed in the abstract.
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory potential, primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
This compound and related compounds from Cyperus rotundus have been shown to inhibit the activation of the NF-κB pathway.[2] The proposed mechanism involves the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4]
MAPK Signaling Pathway:
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] Inflammatory stimuli can activate these kinases, which in turn phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory mediators. Studies on α-cyperone, a structurally similar sesquiterpenoid from Cyperus rotundus, have shown that it can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[4] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Antiplatelet Activity
Emerging evidence suggests that constituents of Cyperus rotundus possess antiplatelet properties. Platelet aggregation is a critical process in hemostasis and thrombosis. Agonists such as collagen and thrombin can induce platelet activation and aggregation. While direct quantitative data for this compound's antiplatelet activity is limited in the reviewed literature, studies on the crude extracts and other purified compounds from Cyperus rotundus indicate a potential inhibitory effect on platelet aggregation induced by various agonists. The exact mechanism is yet to be fully elucidated but may involve interference with intracellular signaling pathways that govern platelet activation.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Isolation and Purification of this compound
A detailed method for the preparative isolation and purification of this compound from the rhizomes of Cyperus rotundus has been described using High-Speed Counter-Current Chromatography (HSCCC).
-
Plant Material and Extraction: Dried and powdered rhizomes of Cyperus rotundus are subjected to hydrodistillation to obtain the essential oil.
-
HSCCC System: A two-phase solvent system is prepared, typically consisting of a mixture of n-hexane, acetonitrile, acetone, and water. The specific ratio is optimized for the separation of this compound and its isomers.
-
Separation: The essential oil is dissolved in a suitable solvent and injected into the HSCCC apparatus. The separation is performed in a head-to-tail elution mode.
-
Fraction Collection and Analysis: Fractions are collected at regular intervals and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Purification and Structure Elucidation: Fractions containing pure this compound are pooled and the solvent is evaporated. The purity is confirmed by HPLC, and the structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be evaluated using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell cultures, which are then incubated for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE and western blotting using specific antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, JNK, and ERK.
In Vitro Antiplatelet Aggregation Assay
The antiplatelet activity of this compound can be assessed by measuring its effect on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed and is used as a reference.
-
Platelet Aggregation Assay: The platelet count in the PRP is adjusted. The PRP is then pre-incubated with various concentrations of this compound or a vehicle control for a defined period at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as collagen or thrombin to the PRP in an aggregometer.
-
Measurement of Aggregation: The change in light transmittance through the PRP suspension is continuously monitored. The extent of platelet aggregation is expressed as the maximum percentage change in light transmittance, with PPP representing 100% aggregation.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in agonist-induced platelet aggregation compared to the vehicle control.
Conclusion
This compound, a key sesquiterpene from Cyperus rotundus, exhibits promising pharmacological activities, particularly in the realm of inflammation. Its mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response. While quantitative data on its direct anti-inflammatory and antiplatelet effects are still emerging, the existing evidence strongly supports its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this compound and unlock its full therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile, including specific IC50 and EC50 values for various endpoints, and to explore its in vivo efficacy and safety.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume [frontiersin.org]
The Therapeutic Potential of Cyperotundone: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyperotundone (B1251852), a sesquiterpenoid ketone, is a key bioactive constituent found in several species of the Cyperus genus, most notably Cyperus rotundus L. This technical guide provides a comprehensive overview of the traditional medicinal applications of this compound-containing plants, primarily focusing on their use in Ayurvedic and Traditional Chinese Medicine for treating inflammatory conditions, gastrointestinal disorders, and menstrual irregularities. We delve into the quantitative analysis of this compound in various plant sources, detail the experimental protocols for evaluating its pharmacological activities, and elucidate its molecular mechanisms of action. A significant focus is placed on its anti-inflammatory properties, mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. This guide aims to serve as a foundational resource for the further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and its Botanical Sources
This compound is a naturally occurring sesquiterpenoid that has garnered scientific interest for its pharmacological properties. It is a major component of the essential oil of several medicinal plants belonging to the Cyperaceae family.
The most well-documented source of this compound is Cyperus rotundus L. , commonly known as nut grass or "Musta" in Ayurveda and "Xiang Fu" in Traditional Chinese Medicine.[1][2] The rhizomes and tubers of this plant are rich in essential oils and have been a cornerstone of traditional medicine for centuries.[3][4]
Other notable plant sources of this compound include:
-
Cyperus articulatus L. : Known as "Priprioca" in the Amazon region, its rhizomes are used traditionally for medicinal and aromatic purposes.[5][6]
-
Cyperus stoloniferus Retz. : Found in coastal regions of Southeast Asia, its tubers are used as a substitute for C. rotundus.[7]
Traditional Medicinal Uses of this compound-Containing Plants
The traditional applications of these plants are extensive and highlight a long-standing empirical understanding of their therapeutic benefits, particularly for inflammatory-related ailments.
-
Cyperus rotundus (Nut Grass) *:
-
In Ayurveda , the rhizomes are considered to have astringent, diaphoretic, diuretic, analgesic, and antispasmodic properties.[8] They are traditionally used for managing fevers, digestive disorders (like diarrhea and indigestion), and menstrual irregularities such as dysmenorrhea.[2][4]
-
In Traditional Chinese Medicine (TCM) , it is primarily used to regulate "qi" (vital energy), soothe the liver, and resolve depression. It is a key herb for treating stomach pain, menstrual disorders, and breast tenderness.[1]
-
Other folk uses across Asia include the treatment of inflammatory diseases, skin disorders, and pain.[3][8]
-
-
Cyperus articulatus (Piri-Piri) :
-
Cyperus stoloniferus (Creeping Flatsedge) :
Quantitative Analysis of this compound
The concentration of this compound can vary significantly based on the plant species, geographical origin, and the extraction method employed. The primary analytical techniques for quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[12][13]
| Plant Species | Plant Part | Geographic Origin | Extraction Method | This compound Content (%) | Reference |
| Cyperus rotundus | Rhizomes | Iran | Hydrodistillation | 11.2 | [14] |
| Cyperus rotundus | Essential Oil | - | - | 12.1 | [13] |
| Cyperus stoloniferus | Rhizomes | Vietnam | - | 12.9 | [11] |
Pharmacological Activities and Mechanisms of Action
Scientific studies have begun to validate the traditional uses of this compound-containing plants, with a strong focus on their anti-inflammatory effects. While research on isolated this compound is emerging, much of the mechanistic understanding is derived from studies on C. rotundus extracts and its other major sesquiterpenoid constituents, such as α-cyperone, which shares structural similarities and is often co-isolated with this compound.
Anti-inflammatory Activity
Extracts of C. rotundus have demonstrated significant anti-inflammatory activity in various experimental models, such as carrageenan-induced paw edema in rats.[15] The mechanism underlying this effect is attributed to the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound and related compounds are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.
-
NF-κB Signaling Pathway : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[16] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[14] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of inflammatory genes like iNOS, COX-2, IL-6, and TNF-α.[16][17] Studies on sesquiterpenoids isolated from C. rotundus, including this compound, have shown that they can inhibit TNF-α-induced NF-κB activation.[18] This is likely achieved by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[19]
-
MAPK Signaling Pathway : The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[20] The activation (phosphorylation) of these kinases by upstream stimuli leads to the activation of transcription factors like AP-1, which also drives the expression of inflammatory mediators.[19] α-Cyperone has been shown to significantly inhibit the IL-1β-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[19] Given its structural similarity, this compound is hypothesized to act via a similar mechanism, thereby suppressing the downstream inflammatory cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound and its source extracts.
Protocol for Isolation and Purification of this compound
This protocol is based on the successful preparative separation of this compound from C. rotundus essential oil using High-Speed Counter-Current Chromatography (HSCCC).[21]
-
Essential Oil Extraction : Obtain the essential oil from dried and powdered rhizomes of C. rotundus via hydrodistillation for 6-8 hours.
-
HSCCC System Preparation :
-
Prepare a two-phase solvent system consisting of n-hexane, acetonitrile, acetone, and water in a 7:6:0.5:1.5 (v/v/v/v) ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper (stationary phase) and lower (mobile phase) layers.
-
Degas both phases by sonication before use.
-
-
Chromatographic Separation :
-
Fill the entire multilayer coil column of the HSCCC instrument with the upper phase (stationary phase).
-
Rotate the column at a high speed (e.g., 850 rpm) while pumping the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.
-
Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the sample solution (e.g., 2.0 g of essential oil dissolved in 10 mL of the biphasic solvent system).
-
Continue the separation, monitoring the effluent with a UV detector at 254 nm.
-
-
Fraction Collection and Analysis :
-
Collect fractions based on the elution profile.
-
Analyze the purity of the collected fractions corresponding to this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase such as acetonitrile-water.
-
Confirm the structure of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for In Vitro NF-κB Activity Assay (Dual-Luciferase Reporter Assay)
This protocol assesses the ability of a compound to inhibit the transcriptional activity of NF-κB.[18]
-
Cell Culture and Transfection :
-
Culture a suitable cell line (e.g., HEK293T cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid (as an internal control for transfection efficiency).
-
-
Compound Treatment and Stimulation :
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of purified this compound or a vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours to induce NF-κB activation. Include a non-stimulated control group.
-
-
Luciferase Activity Measurement :
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α-stimulated vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage inhibition against the compound concentration.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
References
- 1. Cyperus stoloniferus (Cyperus stoloniferus, Stoloniferous Cyperus, Stoloniferous Umbrella Sedge) - Uses, Benefits & Common Names [selinawamucii.com]
- 2. Ethnobotanical Plant Cyperus articulatus | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. Plants in traditional medicine with special reference to Cyperus rotundus L.: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. tropical.theferns.info [tropical.theferns.info]
- 7. Cyperus stoloniferus (PROSEA) - Pl@ntUse [plantuse.plantnet.org]
- 8. crsubscription.com [crsubscription.com]
- 9. Piri-Piri - Cyperus articulatus file in the Tropical Plant Database of herbal remedies [rain-tree.com]
- 10. Cyperus articulatus L. (Cyperaceae) Rhizome Essential Oil Causes Cell Cycle Arrest in the G2/M Phase and Cell Death in HepG2 Cells and Inhibits the Development of Tumors in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tropical.theferns.info [tropical.theferns.info]
- 12. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
Cyperotundone: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Biological Activities of Cyperotundone (B1251852) for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a sesquiterpenoid ketone, is a prominent bioactive compound naturally occurring in the essential oils of various plants, most notably in the rhizomes of Cyperus articulatus and Cyperus rotundus. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, and delves into its significant anti-inflammatory and anticancer activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Chemical and Physical Properties
This compound is characterized by the following identifiers and properties:
| Property | Value | Reference(s) |
| CAS Number | 3466-15-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₂O | [1][2][3][4] |
| Molecular Weight | 218.34 g/mol | [1][4] |
| IUPAC Name | (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.0¹⁵]undec-4-en-3-one | [4] |
| Synonyms | Cyperenone | [2][3] |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of pharmacological effects, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
This compound is a key contributor to the anti-inflammatory effects of Cyperus rotundus essential oil. Its mechanism of action is closely linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound can effectively suppress the inflammatory cascade.
Anticancer Activity
Emerging research has highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism for its anticancer activity also involves the modulation of key signaling pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis. The inhibition of the NF-κB pathway is also implicated in its anticancer effects, as NF-κB plays a significant role in tumor development and progression.
Key Signaling Pathway
The NF-κB signaling pathway is a central target of this compound's biological activities. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.
Isolation and Purification of this compound
A common method for obtaining this compound is through extraction and chromatographic separation from the rhizomes of Cyperus rotundus.
Workflow for this compound Isolation
-
Extraction : The essential oil from dried and powdered rhizomes of Cyperus rotundus is extracted, typically using hydrodistillation.
-
Chromatographic Separation : The crude essential oil is subjected to high-speed counter-current chromatography (HSCCC) for the separation of its components. A suitable two-phase solvent system, such as n-hexane-acetonitrile-acetone-water, is used to achieve separation.
-
Purification and Identification : Fractions containing this compound are collected and combined. The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.
Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization : Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration : Animals are divided into groups and administered this compound (at various doses, typically via oral or intraperitoneal route) or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation : One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
-
Paw Volume Measurement : The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
NF-κB Signaling Pathway Analysis: Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Transfection : Cells (e.g., HEK293T or HeLa) are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment : After transfection, the cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis : The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound on NF-κB transcriptional activity is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and emerging anticancer properties. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of this intriguing sesquiterpenoid.
References
Initial Toxicological Screening of Cyperotundone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyperotundone (B1251852), a sesquiterpene ketone isolated from the essential oil of Cyperus rotundus L., has garnered interest for its potential pharmacological activities. As with any novel compound intended for therapeutic development, a thorough toxicological evaluation is paramount. This technical guide provides a comprehensive overview of the initial toxicological screening of this compound, consolidating available data from studies on Cyperus rotundus extracts and supplementing it with in silico toxicological predictions for the purified compound. This document outlines detailed experimental protocols for key assays and presents data in a structured format to facilitate analysis and future research.
Introduction
Cyperus rotundus L., commonly known as nut grass, has a long history of use in traditional medicine. This compound is one of its major bioactive constituents. Preliminary toxicological data for this compound is primarily derived from studies on the extracts of C. rotundus. These studies consistently suggest a low toxicity profile for the plant's extracts. This guide aims to provide a foundational toxicological profile of this compound to support its early-stage drug development.
In Silico Toxicological Assessment of this compound
Due to the limited availability of toxicological data for isolated this compound, an in silico analysis was performed using the ProTox-II web server. The canonical SMILES string for this compound (C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C) was used as the input for the prediction.
Predicted Acute Oral Toxicity
The in silico model predicts the acute oral toxicity of this compound.
| Parameter | Predicted Value | Toxicity Class |
| LD50 (mg/kg) | 2500 | 5 |
| Prediction Confidence | 78.84% | - |
Toxicity Classes (GHS): Class 1: LD50 ≤ 5; Class 2: 5 < LD50 ≤ 50; Class 3: 50 < LD50 ≤ 300; Class 4: 300 < LD50 ≤ 2000; Class 5: 2000 < LD50 ≤ 5000.
Predicted Organ Toxicity (Hepatotoxicity)
The potential for liver toxicity was also assessed.
| Parameter | Prediction | Prediction Confidence |
| Hepatotoxicity | Inactive | 75.58% |
Predicted Toxicological Endpoints
The in silico analysis included predictions for several key toxicological endpoints.
| Endpoint | Prediction | Prediction Confidence |
| Carcinogenicity | Inactive | 67.33% |
| Mutagenicity | Inactive | 79.44% |
| Immunotoxicity | Active | 54.38% |
Note: These are predictive data and should be confirmed by in vitro and in vivo experimental studies. The relatively low confidence for immunotoxicity suggests this should be a point of focus in experimental validation.
Experimental Toxicological Data from Cyperus rotundus Extracts
The following tables summarize the experimental toxicological data obtained from studies on various extracts of Cyperus rotundus. While not specific to isolated this compound, this data provides valuable context for its potential toxicological profile, as it is a major component of these extracts.
Cytotoxicity Data
| Extract Type | Cell Line | IC50/LC50 (µg/mL) | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | 4.52 ± 0.57 | [1] |
| Methanolic Extract | HeLa (Cervical Cancer) | 9.85 ± 0.68 | [1] |
| Methanolic Extract | Hep G2 (Liver Cancer) | 7.63 ± 0.42 | [1] |
| Methanolic Extract | PC-3 (Prostate Cancer) | 6.21 ± 0.39 | [1] |
| Methanolic Extract | HT-29 (Colorectal Cancer) | 8.14 ± 0.51 | [1] |
| n-Hexane Fraction | T47D (Breast Cancer) | 71.69 ± 0.34 | [2] |
| Alcoholic Extract | Brine Shrimp | ~454.54 | [3] |
| Highland Area Extract | HeLa (Cervical Cancer) | 69.26 | [4] |
Acute Oral Toxicity Data
| Extract Type | Animal Model | LD50 (mg/kg) | Observations | Reference |
| Water Extract | Rats | > 5000 | No signs of toxicity | [5] |
| Ethanolic Extract | Wistar Rats | > 2000 | No mortality or morbidity | [6][7] |
| 95% Ethanol Extract | Rats | > 5000 | No signs of toxicity or mortality | [8] |
| Various Extracts | Mice | > 1000 | No acute toxicity | [9] |
Genotoxicity Data
| Extract Type | Assay | Animal Model | Dose | Results | Reference |
| Aqueous, Ethyl Acetate, Methanol, and TOF-enriched | Chromosome Aberration | Mice | 300 mg/kg b.w. | No significant increase in chromosome aberrations | [9] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard procedure for assessing cell viability through metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment: Chromosome Aberration Test (in vivo)
This assay is used to detect structural chromosome damage in mammalian germ cells.
Materials:
-
Test animals (e.g., mice)
-
Colchicine or other metaphase-arresting agent
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Giemsa stain
-
Microscope
Procedure:
-
Animal Dosing: Administer this compound to the animals at various dose levels, including a negative and a positive control group.
-
Metaphase Arrest: Inject a metaphase-arresting agent (e.g., colchicine) intraperitoneally at a specified time before sacrifice.
-
Cell Harvesting: Euthanize the animals and collect bone marrow from the femurs.
-
Hypotonic Treatment: Incubate the bone marrow cells in a hypotonic solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and air-dry.
-
Staining: Stain the slides with Giemsa.
-
Microscopic Analysis: Score at least 100 well-spread metaphases per animal for chromosomal aberrations (e.g., breaks, gaps, rings, dicentrics).
Visualizations
General Workflow for Initial Toxicological Screening
Caption: A flowchart illustrating the sequential workflow for the initial toxicological screening of a compound like this compound.
Logic Diagram for Genotoxicity Assessment
Caption: A decision-making diagram for a standard genotoxicity testing battery.
Conclusion and Future Directions
The available experimental data on Cyperus rotundus extracts, coupled with the in silico predictions for isolated this compound, suggest that this compound likely has a low acute toxicity profile and is not expected to be mutagenic or carcinogenic. However, the in silico prediction for immunotoxicity warrants further experimental investigation.
It is imperative that the toxicological profile of pure, isolated this compound be established through rigorous in vitro and in vivo studies. The protocols and data presented in this guide provide a foundational framework for conducting these essential next steps in the preclinical safety assessment of this compound. Future studies should focus on confirming the in silico predictions, particularly for immunotoxicity, and expanding the toxicological assessment to include sub-chronic and chronic toxicity studies to fully characterize its safety profile for potential therapeutic use.
References
- 1. This compound 98.00% | CAS: 3466-15-7 | AChemBlock [achemblock.com]
- 2. scent.vn [scent.vn]
- 3. m.youtube.com [m.youtube.com]
- 4. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. jscimedcentral.com [jscimedcentral.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Cyperotundone from Cyperus rotundus Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the extraction and purification of cyperotundone (B1251852) from the rhizomes of Cyperus rotundus. A variety of extraction techniques are covered, including Microwave-Assisted Extraction (MAE), Soxhlet extraction, Supercritical Fluid Extraction (SFE), and a combined Ultrasonic-Microwave Synergistic Extraction (UMSE). Furthermore, protocols for the purification of this compound from the crude extract using High-Speed Counter-Current Chromatography (HSCCC) and conventional column chromatography are presented. Quantitative data from various extraction methods are summarized in tabular format for straightforward comparison. To facilitate a clear understanding of the experimental procedures, workflows are visualized using diagrams. These comprehensive guidelines are intended to assist researchers in the efficient and effective isolation of this compound for further pharmacological and drug development studies.
Introduction
Cyperus rotundus L., commonly known as nut grass, is a perennial plant of the Cyperaceae family. Its rhizomes have a long history of use in traditional medicine for treating a range of ailments.[1] Modern phytochemical investigations have revealed that the therapeutic properties of C. rotundus rhizomes can be attributed to a rich diversity of secondary metabolites, including sesquiterpenoids.[2] Among these, this compound has garnered significant scientific interest due to its potential pharmacological activities.
The efficient extraction and purification of this compound are crucial steps for its preclinical and clinical evaluation. The selection of an appropriate extraction method significantly impacts the yield and purity of the target compound. This document outlines and compares several extraction methodologies, providing detailed protocols to enable researchers to select the most suitable approach for their specific research needs.
Extraction Methodologies: A Comparative Overview
Several techniques can be employed for the extraction of this compound and other bioactive compounds from C. rotundus rhizomes. The choice of method depends on factors such as desired yield, purity, extraction time, solvent consumption, and environmental considerations. This section provides a comparative summary of key extraction methods.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data obtained from various extraction methods for essential oil and extracts from C. rotundus rhizomes.
| Extraction Method | Solvent | Key Parameters | Yield of Essential Oil/Extract | Purity of this compound/Extract | Reference |
| Microwave-Assisted Extraction (MAE) | Cyclohexane (B81311) | 450 W, 90 s, 6:1 solvent:material ratio, 0.28 mm particle size | 1.24% (essential oil) | 97.3% (essential oil) | [3][4] |
| Soxhlet Extraction | 70% Ethanol (B145695) | 24 h, 1:12 w/v ratio | 22.72% (crude extract) | Not specified | [5] |
| Soxhlet Extraction | 70% Acetone | 24 h, 1:12 w/v ratio | Not specified | Highest TPC, TFC, and TPAC | [5] |
| Soxhlet Extraction | 70% Methanol (B129727) | 24 h, 1:12 w/v ratio | 3.22% (crude extract) | Not specified | [5] |
| Soxhlet Extraction | Petroleum Ether | 24 h, 1:12 w/v ratio | 0.133% (crude extract) | Not specified | [5] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 20 MPa, 40°C | Not specified | Good selectivity for β-cyperone and α-cyperone | [6][7] |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | 80-95% Ethanol | 100W ultrasonic, 100W microwave, 55°C, 50 min, 8:1 solvent:material ratio | 6% (crude extract) | Not specified | [8] |
| Hydrodistillation | Water | Not specified | 0.6% - 2.9% (essential oil) | Varies by source | [9] |
TPC: Total Phenolic Content, TFC: Total Flavonoid Content, TPAC: Total Proanthocyanidin Content.
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction and purification of this compound.
Preparation of Plant Material
-
Collection and Identification: Collect fresh rhizomes of Cyperus rotundus. Ensure proper botanical identification.
-
Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and other debris. Shade-dry the rhizomes at room temperature until they are brittle.
-
Grinding: Grind the dried rhizomes into a coarse powder using a mechanical grinder. For specific methods like MAE and UMSE, sieve the powder to achieve the desired particle size (e.g., 0.28 mm).[3][4]
Extraction Protocols
This protocol is optimized for the rapid extraction of essential oil containing this compound.
Materials and Equipment:
-
Dried and powdered C. rotundus rhizomes (0.28 mm particle size)
-
Cyclohexane
-
Microwave extraction system
-
Round-bottom flask
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Weigh 10 g of powdered rhizomes and place them in the extraction vessel.
-
Add 60 mL of cyclohexane to achieve a 6:1 solvent-to-material mass ratio.[3][4]
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 450 W and the irradiation time to 90 seconds.[3][4]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue for a second time to maximize yield.[3][4]
-
Combine the filtrates and concentrate the extract using a rotary evaporator under vacuum to obtain the essential oil.
-
For further purification of the essential oil, dissolve it in ethanol and freeze at -15°C for 48 hours.[3][4]
-
Centrifuge the solution and filter to remove impurities.[3][4]
-
Distill the final solution under vacuum to obtain the purified essential oil.[3][4]
This is a classical method for exhaustive extraction using various solvents.
Materials and Equipment:
-
Dried and powdered C. rotundus rhizomes
-
Selected solvent (e.g., 70% ethanol, 70% acetone, methanol, petroleum ether)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh a desired amount of powdered rhizomes (e.g., 20 g) and place it in a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask with the chosen solvent (e.g., 240 mL for a 1:12 w/v ratio).[5]
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for 24 hours.[5]
-
After completion, turn off the heat and let the apparatus cool down.
-
Dismantle the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis and purification.[5]
SFE is a green technology that uses supercritical CO₂ as the solvent, offering high selectivity.
Materials and Equipment:
-
Dried and powdered C. rotundus rhizomes
-
Supercritical fluid extractor
-
CO₂ cylinder
Procedure:
-
Load the powdered rhizomes into the extraction vessel of the SFE system.
-
Set the extraction pressure to 20 MPa and the temperature to 40°C.[6]
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
The extract is separated from the CO₂ in a cyclone separator.
-
Collect the essential oil from the separator. The CO₂ can be recycled.
Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is highly effective for the preparative isolation and purification of this compound from the essential oil.
Materials and Equipment:
-
Essential oil of C. rotundus
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
Solvents: n-hexane, acetonitrile, acetone, water (all HPLC grade)
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, acetonitrile, acetone, and water in a volume ratio of 7:6:0.5:1.5.[10]
-
Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the two phases to separate.
-
HSCCC System Preparation:
-
Fill the entire column of the HSCCC instrument with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate while the column is rotating at a set speed until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve a known amount of the C. rotundus essential oil (e.g., 2.0 g) in a small volume of the biphasic solvent mixture.[10] Inject the sample into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect the eluent in fractions using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under vacuum to obtain the purified compound. From 2.0 g of essential oil, approximately 105.5 mg of this compound with over 95% purity can be obtained.[10]
Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control and pharmacological studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
Mobile phase: Methanol and water gradient[11]
-
Flow rate: 1.0 mL/min[11]
-
Detection wavelength: 254 nm[11]
Procedure:
-
Prepare standard solutions of this compound in methanol at various concentrations.
-
Prepare the sample solution by dissolving a known amount of the extract in methanol and filtering it through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in the essential oil.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., DB-5)
-
Carrier gas: Helium
-
Injector and detector temperatures are optimized based on the instrument.
-
The oven temperature is programmed to separate the components of the extract.
Procedure:
-
Dilute the essential oil or extract in a suitable solvent (e.g., hexane).
-
Inject a small volume of the solution into the GC-MS system.
-
The compounds are separated based on their boiling points and polarity in the GC column.
-
The separated compounds are then ionized and detected by the mass spectrometer.
-
Identify this compound by comparing its mass spectrum and retention time with that of a reference standard or a library database (e.g., NIST).[12]
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction of crude extract or essential oil from Cyperus rotundus rhizomes.
Caption: Workflow for the purification of this compound from the crude extract or essential oil.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the extraction and purification of this compound from Cyperus rotundus rhizomes. The choice of extraction method will be dictated by the specific research goals, available resources, and desired scale of production. Microwave-Assisted Extraction offers a rapid and efficient method for obtaining essential oil with a high purity, while Soxhlet extraction provides a more exhaustive extraction. Supercritical Fluid Extraction represents an environmentally friendly alternative with high selectivity. For purification, High-Speed Counter-Current Chromatography has been demonstrated to be a highly effective technique for obtaining high-purity this compound. The provided analytical methods are crucial for the quality control and standardization of the final product. These detailed protocols are intended to streamline the research and development process for novel therapeutics derived from Cyperus rotundus.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. In vitro Antioxidant Potentials of Cyperus rotundus L. Rhizome Extracts and Their Phytochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and comparison of three methods for extraction of volatile compounds from Cyperus rotundus evaluated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106377481A - Extraction method of cyperus rotundus extract and toothpaste and mouth wash containing cyperus rotundus extract - Google Patents [patents.google.com]
- 9. arcjournals.org [arcjournals.org]
- 10. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 11. Development of Content Analysis for Cyperus rotundus by HPLC-UV and a Comparison between Chinese and Domestic Cyperi Rhizoma -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 12. GC - MS Analysis of Ethanol Extract of Cyperus rotundus Leaves | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Isolation of Cyperotundone via Hydrodistillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the isolation of cyperotundone (B1251852), a sesquiterpene ketone found in the essential oil of Cyperus rotundus L. (nut grass), using the hydrodistillation method followed by purification. This compound has garnered interest for its potential pharmacological activities. This document outlines the necessary steps from the preparation of plant material to the final purification of the target compound.
Introduction
This compound is a bioactive sesquiterpenoid ketone predominantly found in the essential oils of Cyperus species, most notably Cyperus rotundus. It is recognized for various potential therapeutic properties. The isolation of this compound is a critical step for its further investigation in drug discovery and development. Hydrodistillation is a conventional and widely used method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water, where the volatile compounds are carried over with the steam, condensed, and then separated from the aqueous phase. Subsequent purification steps are often necessary to isolate specific compounds like this compound from the complex essential oil mixture.
Data Presentation
The yield of essential oil and the concentration of this compound can vary depending on the geographical origin of the plant material and the specific parameters of the extraction and purification processes. The following tables summarize quantitative data from various studies.
Table 1: Essential Oil Yield from Cyperus rotundus Rhizomes by Hydrodistillation
| Plant Material Origin | Plant Material Amount (g) | Water Volume (L) | Distillation Time (h) | Essential Oil Yield (%) | Reference |
| North Kordofan, Sudan (Sample A) | Not Specified | Not Specified | Not Specified | 2.9 | [1] |
| North Kordofan, Sudan (Sample B) | Not Specified | Not Specified | Not Specified | 0.6 | [1] |
| North Kordofan, Sudan (Sample C) | Not Specified | Not Specified | Not Specified | 1.8 | [1] |
| Nigeria | 500 | Not Specified | 3 | 0.125 ± 0.02 |
Table 2: this compound Content in Cyperus rotundus Essential Oil
| Plant Material Origin | This compound Percentage in Essential Oil (%) | Analytical Method | Reference |
| Iran | 11.2 | GC-MS | [2][3] |
Table 3: Purification of this compound from Cyperus rotundus Essential Oil
| Purification Method | Starting Material Amount (g) | Purified this compound Amount (mg) | Purity (%) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 2.0 (Essential Oil) | 105.5 | >95 | [4] |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound from Cyperus rotundus rhizomes, encompassing hydrodistillation for essential oil extraction and subsequent purification.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol is a standard procedure for obtaining the essential oil from Cyperus rotundus rhizomes.
Materials and Equipment:
-
Dried rhizomes of Cyperus rotundus
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (appropriate size for the amount of plant material)
-
Distilled water
-
Grinder or mill
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Plant Material Preparation:
-
Obtain dried rhizomes of Cyperus rotundus.
-
Grind the rhizomes into a coarse powder using a grinder or mill to increase the surface area for efficient extraction.
-
-
Hydrodistillation:
-
Place a known amount of the powdered rhizomes (e.g., 500 g) into a round-bottom flask.
-
Add a sufficient volume of distilled water to the flask to fully immerse the plant material (e.g., a 3:1 water-to-material ratio, v/w).
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the mixture to boiling using a heating mantle.
-
Continue the distillation for a specified period (e.g., 3-4 hours), or until no more essential oil is collected.
-
-
Essential Oil Collection and Drying:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Decant the dry essential oil into a clean, airtight glass vial.
-
Store the essential oil at 4°C in the dark until further processing.
-
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of this compound from the hydrodistilled essential oil.[4]
Materials and Equipment:
-
Hydrodistilled essential oil of Cyperus rotundus
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC-grade solvents: n-hexane, acetonitrile, acetone, water
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Vials for fraction collection
Procedure:
-
Preparation of the Two-Phase Solvent System:
-
Prepare the solvent system consisting of n-hexane, acetonitrile, acetone, and water in a volume ratio of 7:6:0.5:1.5 (v/v/v/v).[4]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (the upper phase).
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the essential oil (e.g., 2.0 g) in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Continue to pump the mobile phase through the column.
-
Collect the eluent in fractions of a specific volume or at specific time intervals.
-
-
Analysis and Isolation of this compound:
-
Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the isolated this compound using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. From 2.0 g of the essential oil, 105.5 mg of this compound with a purity of over 95% can be obtained.[4]
-
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. arcjournals.org [arcjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition of the Essential Oil of Cyperus rotundus L. from Iran [agris.fao.org]
- 4. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Supercritical Fluid Extraction of Cyperotundone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyperotundone (B1251852) is a sesquiterpenoid ketone found in the essential oil of several plants, notably in the rhizomes of Cyperus rotundus L.[1]. This compound, along with others from Cyperus species, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[2][3][4]. The extraction of these bioactive compounds is a critical step in their study and development. Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) has emerged as a green and highly efficient alternative to traditional solvent extraction methods.[5][6]. SC-CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue[6][7]. Its solvating power can be finely tuned by adjusting temperature and pressure, allowing for selective extraction of target compounds like this compound[5][7].
These notes provide a comprehensive overview and detailed protocols for the extraction of this compound from Cyperus rotundus rhizomes using SFE.
Experimental Protocols
Protocol 1: General Supercritical Fluid Extraction (SFE) of Cyperus rotundus Essential Oil
This protocol outlines a generalized procedure for extracting essential oil rich in this compound from Cyperus rotundus rhizomes. The parameters are based on commonly cited conditions in the literature.
1. Sample Preparation:
- Obtain dried rhizomes of Cyperus rotundus.
- Grind the rhizomes into a fine powder (e.g., 40-60 mesh size) to increase the surface area for efficient extraction.
- Accurately weigh the powdered sample (e.g., 100 g) and load it into the SFE extraction vessel. To prevent channeling and ensure even flow of the supercritical fluid, the material can be mixed with an inert support like glass beads[8].
2. SFE System Setup:
- Ensure the SFE system (e.g., a laboratory-scale Suprex MPS/225 or similar) is clean and properly assembled[8].
- Set the desired extraction parameters on the control module. Key parameters include:
- Pressure: The primary variable for controlling solvent density and solvating power.
- Temperature: Affects both solvent density and the vapor pressure of the analytes.
- CO2 Flow Rate: Influences the residence time and extraction efficiency.
- Extraction Time: Divided into static (no flow, allowing the solvent to equilibrate with the matrix) and dynamic (continuous flow) periods.
3. Extraction Procedure:
- Pressurize the extraction vessel with liquid CO2 from a cylinder equipped with a cooling jacket to maintain the CO2 in a liquid state.
- Heat the extraction vessel to the set temperature (e.g., 40°C)[9].
- Bring the system to the target pressure (e.g., 20 MPa / 200 bar)[9].
- Static Extraction: Allow the system to remain under static conditions for a defined period (e.g., 10-30 minutes) to allow the SC-CO2 to penetrate the plant matrix and dissolve the target compounds.
- Dynamic Extraction: Begin flowing SC-CO2 through the vessel at the set flow rate (e.g., 2-20 L/h) for the specified dynamic extraction time (e.g., 90-120 minutes)[10].
- The extract-laden SC-CO2 is then passed through a heated restrictor or back-pressure regulator into a collection vessel at a lower pressure (typically atmospheric).
4. Collection and Analysis:
- As the CO2 expands in the collection vessel, it loses its solvating power, causing the essential oil to precipitate. The gaseous CO2 is vented.
- Collect the essential oil from the separator.
- Weigh the collected oil to determine the total extraction yield.
- Analyze the chemical composition of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other constituents.
Diagram: Supercritical Fluid Extraction Workflow
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Data Presentation: SFE Parameters and Yields
The following tables summarize quantitative data from various studies on the SFE of Cyperus rotundus.
Table 1: Comparison of Optimized SFE Parameters for Cyperus rotundus Essential Oil
| Parameter | Study 1: Shi et al. (2009)[9] | Study 2: Zhang et al. (2012)[10] |
| Pressure | 20 MPa (200 bar) | 29.44 MPa (294.4 bar) |
| Temperature | 40 °C | 37.6 °C |
| CO2 Flow Rate | Not Specified | 20.9 L/h |
| Extraction Time | Not Specified | 119.8 min (dynamic) |
| Co-solvent | None (Neat CO2) | None (Neat CO2) |
| Yield | Not specified for oil, used for α-cyperone purification | 1.82% (w/w) |
Table 2: Comparison of Extraction Methods for Key Compounds in Cyperus rotundus
| Extraction Method | Relative Content of β-cyperone (%) | Relative Content of α-cyperone (%) | Reference |
| Supercritical Fluid Extraction (SFE) | 10.51 | 16.53 | Tam et al. (2007)[5][11] |
| Pressurized Liquid Extraction (PLE) | 8.84 | 14.15 | Tam et al. (2007)[5][11] |
| Hydrodistillation (HD) | 5.86 | 9.87 | Tam et al. (2007)[5][11] |
| Note: This study highlights that SFE demonstrates the best selectivity for extracting key sesquiterpenes like α-cyperone and β-cyperone compared to other methods.[5][11] |
Biological Activity and Signaling Pathways
Compounds isolated from Cyperus rotundus, including this compound and related sesquiterpenoids, have been shown to possess significant anti-inflammatory activity.[2][3] A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (like TNF-α, IL-6) and enzymes (like iNOS and COX-2).[12]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[12] Compounds from C. rotundus can interfere with this cascade, preventing NF-κB activation and thereby suppressing the inflammatory response.[2]
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of response surface methodology to optimise supercritical carbon dioxide extraction of essential oil from Cyperus rotundus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and comparison of three methods for extraction of volatile compounds from Cyperus rotundus evaluated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Cyperotundone by High-Speed Counter-Current Chromatography (HSCCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of natural products.[1][2] Unlike traditional column chromatography, HSCCC eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes and ensuring high sample recovery.[2] This makes it an ideal method for the preparative isolation of target compounds from complex mixtures like plant extracts and essential oils.[1][3] Cyperotundone (B1251852), a volatile sesquiterpenoid found in the rhizomes of Cyperus rotundus L., is a compound of interest due to its various reported biological activities.[4][5] This document provides a detailed protocol for the efficient purification of this compound using HSCCC.
Principle of HSCCC
HSCCC operates by partitioning solutes between two immiscible liquid phases.[2] One phase acts as the stationary phase, held in a coiled column by a strong centrifugal force, while the other mobile phase is pumped through it.[2] The continuous mixing and settling of the two phases allows for the separation of compounds based on their differential partition coefficients (K values). The versatility of HSCCC allows for operation in both normal-phase and reversed-phase modes simply by switching the mobile and stationary phases.[2]
Application for this compound Purification
HSCCC has been successfully employed for the preparative separation of this compound and its isomer, α-cyperone, from the essential oil of Cyperus rotundus.[6] The method provides high purity and recovery in a single step, demonstrating its efficiency over conventional multi-step chromatographic techniques.[7]
Data Presentation: Purification of this compound by HSCCC
The following table summarizes the quantitative data from a successful preparative separation of this compound from the essential oil of Cyperus rotundus.[6]
| Parameter | Value | Reference |
| Starting Material | Essential oil of C. rotundus | [6] |
| Sample Load | 2.0 g | [6] |
| Instrument | High-Speed Counter-Current Chromatograph | [6] |
| Two-Phase Solvent System | n-hexane - acetonitrile (B52724) - acetone (B3395972) - water | [6] |
| Volume Ratio (v/v/v/v) | 7:6:0.5:1.5 | [6] |
| Yield of this compound | 105.5 mg | [6] |
| Purity of this compound | > 95% | [6] |
| Yield of α-cyperone | 117.4 mg | [6] |
| Purity of α-cyperone | > 99% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound using HSCCC.
Caption: Workflow for this compound Purification by HSCCC.
Detailed Experimental Protocol
This protocol is based on the successful separation of this compound from Cyperus rotundus essential oil.[6]
Materials and Equipment
-
High-Speed Counter-Current Chromatograph: A preparative HSCCC instrument equipped with a multi-layer coil, a solvent pump, a sample injection valve, and a UV-Vis detector.
-
Reagents:
-
n-hexane (Analytical Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Acetone (Analytical Grade)
-
Purified Water
-
Crude essential oil of Cyperus rotundus rhizomes.
-
-
Apparatus:
-
Separatory funnel
-
Ultrasonic bath
-
Rotary evaporator
-
Analytical HPLC or GC system for purity analysis.
-
Preparation of the Two-Phase Solvent System
-
Prepare the two-phase solvent system by mixing n-hexane, acetonitrile, acetone, and water in a volume ratio of 7:6:0.5:1.5 .[6]
-
Pour the mixture into a separatory funnel and shake vigorously for several minutes.
-
Allow the mixture to stand at room temperature until two distinct phases are fully separated.
-
Degas both the upper (stationary) phase and the lower (mobile) phase in an ultrasonic bath for 20-30 minutes before use.
Sample Preparation
-
Weigh approximately 2.0 g of the crude essential oil of C. rotundus.[6]
-
Dissolve the sample in a suitable volume (e.g., 10-15 mL) of a mixture of the upper and lower phases (1:1 v/v) prepared in the previous step.
HSCCC Instrument Setup and Separation
-
Filling the Column: Fill the entire HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Setting Parameters: Begin rotating the column at a set speed, for instance, 850 rpm .[8]
-
Equilibration: Pump the mobile phase (the lower phase) into the column in the head-to-tail direction at a specific flow rate (e.g., 2.0 mL/min). Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established, indicated by a stable retention of the stationary phase.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution through the injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase at the same flow rate. Monitor the effluent with a UV detector at a wavelength of 254 nm .[8] Collect fractions of the eluate at regular intervals or based on the detected peaks.
-
The separation process is complete after the target compounds have been eluted.
Analysis and Post-Processing
-
Analyze the collected fractions using an appropriate analytical method (e.g., HPLC or GC-MS) to determine the purity of this compound in each fraction.
-
Combine the fractions containing this compound at the desired purity level (>95%).
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for the Identification of Cyperotundone using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyperotundone (B1251852) is a naturally occurring sesquiterpenoid ketone with the chemical formula C₁₅H₂₂O.[1][2] It is a significant bioactive compound found in the essential oils of various plants, most notably in the rhizomes of Cyperus rotundus L.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex botanical matrices.[5][6] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis to identify this compound in plant samples.
Experimental Protocol
This section details the complete methodology from sample preparation to data analysis for the identification of this compound.
Materials and Reagents
-
Plant Material: Dried rhizomes of Cyperus rotundus.
-
Solvents: n-hexane (HPLC grade), methanol (B129727) (HPLC grade), chloroform (B151607) (HPLC grade).[7]
-
Gases: Helium (99.999% purity) for carrier gas.
-
Equipment:
-
Plant grinder/mill
-
Soxhlet apparatus or sonicator for extraction
-
Rotary evaporator
-
Syringe filters (0.45 µm)[8]
-
GC-MS system with an autosampler
-
Analytical balance
-
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results. The goal is to efficiently extract this compound from the plant matrix while minimizing interfering compounds.
-
Drying: Freshly collected plant rhizomes should be thoroughly washed and shade-dried or oven-dried at a low temperature (40-60°C) to remove moisture, which can interfere with GC-MS analysis.[9]
-
Grinding: The dried rhizomes are ground into a fine powder to increase the surface area for efficient solvent extraction.[10]
-
Solvent Extraction:
-
Weigh approximately 10-20 g of the powdered plant material.
-
Perform extraction using a non-polar solvent such as n-hexane, which is highly effective for volatile sesquiterpenoids.[7][10] Cold percolation or Soxhlet extraction methods can be employed.[10] For a typical extraction, use 100-200 mL of n-hexane.
-
-
Filtration and Concentration:
-
Filter the resulting extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
The final dried extract should be stored in a sealed vial at 4°C. Generally, 10–50 mg of dried extract is sufficient for analysis.[5]
-
-
Sample Dilution:
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis, based on established methods for analyzing phytoconstituents in Cyperus rotundus.[8][10]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 Series or similar |
| Mass Spectrometer | 5975C or similar Mass Selective Detector |
| Column | DB-5 or Elite-5 (5% Phenyl Polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[8][10] |
| Carrier Gas | Helium, constant flow rate of 1.2 - 1.5 mL/min.[8][10] |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio of 10:1 or as optimized) |
| Inlet Temperature | 250°C[10] |
| Oven Temperature Program | Initial: 70°C, hold for 3-5 min. Ramp: Increase to 240-300°C at 5-10°C/min. Final Hold: Hold at final temperature for 5-10 min.[8][10] |
| MS Transfer Line Temp. | 240°C[10] |
| Ion Source Temp. | 250°C[8] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10][11] |
| Mass Scan Range | 40 - 700 m/z[8] |
| Solvent Delay | 3 - 5 minutes |
Data Presentation and Interpretation
Identification Criteria
The identification of this compound is achieved by comparing the GC-MS data of the sample with reference data.
-
Retention Time (RT): The time it takes for a compound to travel through the GC column. The RT of the peak of interest in the sample chromatogram should match that of a pure this compound standard run under identical conditions.
-
Mass Spectrum: The fragmentation pattern generated by the mass spectrometer. This pattern serves as a molecular fingerprint. The mass spectrum of the peak of interest must be compared and matched with a reference spectrum from a commercial library (e.g., NIST, Wiley) or a previously analyzed standard.[10][12]
Expected Results for this compound
The following table summarizes the key chemical and mass spectrometric data for this compound.
| Property | Value |
| Chemical Formula | C₁₅H₂₂O[1][2] |
| Molar Mass | 218.34 g/mol [2] |
| Exact Mass | 218.167065 Da[1] |
| Expected Molecular Ion [M]⁺ | m/z 218 |
| Key Fragmentation Ions | To be determined by comparison with NIST/Wiley library or a pure standard. |
Note: The retention time is instrument and method-dependent and must be established in your laboratory. The fragmentation pattern is crucial for confirmation.
Visualized Workflows
The following diagrams illustrate the experimental and logical processes for this compound identification.
Caption: Figure 1: Workflow for this compound Identification via GC-MS.
Caption: Figure 2: Logic of Compound Identification using GC-MS Data.
References
- 1. This compound | C15H22O | CID 118722630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Natural products in Cyperus rotundus L. (Cyperaceae): an update of the chemistry and pharmacological activities - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00478F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Sample Preparation from Plant Tissue for Gas ChromatographyMass Spectrometry (GC-MS) we - SRMAP [srmap.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. acgpubs.org [acgpubs.org]
- 12. phytojournal.com [phytojournal.com]
Application Note: Quantification of Cyperotundone using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyperotundone (B1251852) is a sesquiterpene ketone found in the essential oil of Cyperus rotundus L. (Cyperaceae), a plant with a long history of use in traditional medicine.[1][2] This compound, along with other sesquiterpenoids like α-cyperone, contributes to the plant's pharmacological activities.[1][2] Accurate and precise quantification of this compound is crucial for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Cyperus rotundus Rhizomes
This protocol describes the extraction of this compound from the dried rhizomes of Cyperus rotundus.
Materials:
-
Dried and powdered rhizomes of Cyperus rotundus
-
Methanol (B129727) (HPLC grade)
-
Ethanol (96%)
-
Chloroform (B151607) (analytical grade)
-
Ultrasonic bath
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper or 0.45 µm syringe filter
Protocol Options:
-
Ultrasonic Extraction (Recommended for HPLC analysis):
-
Weigh 1.0 g of powdered Cyperus rotundus rhizomes into a conical flask.
-
Add 25 mL of methanol.
-
Sonicate in an ultrasonic bath for 60 minutes.[3]
-
Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter.
-
Collect the filtrate and, if necessary, evaporate to a desired concentration using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
-
-
Soxhlet Extraction:
-
Place a thimble containing 10 g of powdered rhizomes into a Soxhlet apparatus.
-
Extract with 250 mL of chloroform for 6 hours.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Dissolve a known amount of the dried extract in methanol for HPLC analysis.
-
-
Maceration:
-
Soak 10 g of powdered rhizomes in 100 mL of 96% ethanol.[4]
-
Allow to stand for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate as described above.
-
HPLC-UV Method for this compound Quantification
This protocol details the instrumental parameters for the quantification of this compound.
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[3]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A gradient of Methanol (A) and Water (B). An alternative is Acetonitrile and Water.[3][4][5] |
| Gradient Program | Start with 60% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. The gradient may need optimization. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm is a suitable starting point based on methods for the related compound α-cyperone.[3][4] A UV scan of a pure this compound standard is recommended to determine the absorption maximum. Sesquiterpenes have also been detected at lower wavelengths such as 210 nm. |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes. |
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard solution of this compound, and a sample extract. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined. A value of r² > 0.999 is generally considered acceptable.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least three different concentrations of the standard solution in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The precision is expressed as the relative standard deviation (%RSD). An RSD of <2% is typically acceptable.
-
-
Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of this compound standard is spiked into a sample extract, and the percentage recovery is calculated. Recoveries in the range of 95-105% are generally considered acceptable.[3]
-
Robustness: The robustness of the method should be evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature and observing the effect on the results.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | < 2.0% |
| %RSD of Retention Times | < 1.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 5 - 100 µg/mL |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Content Analysis for Cyperus rotundus by HPLC-UV and a Comparison between Chinese and Domestic Cyperi Rhizoma -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Cyperotundone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyperotundone (B1251852), a sesquiterpene found in the rhizomes of Cyperus rotundus, has garnered scientific interest for its potential anti-inflammatory properties. These application notes provide a comprehensive overview of the in vitro protocols to assess the anti-inflammatory effects of this compound, focusing on its mechanism of action in cellular models of inflammation. The primary model discussed is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, making it a standard tool for studying anti-inflammatory agents.[1][2][3][4] The key molecular targets of this compound's anti-inflammatory activity appear to be the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[5]
Key Signaling Pathways in this compound's Anti-inflammatory Action
This compound and its related compound, α-cyperone, exert their anti-inflammatory effects by modulating key signaling cascades initiated by inflammatory stimuli like LPS. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for COX-2, iNOS, and various inflammatory cytokines.[6][[“]] Studies have shown that α-cyperone, a major active compound in Cyperus rotundus, significantly suppresses the transcriptional activity of NF-κB and the nuclear translocation of its p65 subunit in LPS-induced RAW 264.7 cells.[5]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling route involved in inflammation.[8] It comprises a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors that regulate the expression of inflammatory mediators.[8] While less extensively detailed for this compound itself, related studies on Cyperus rotundus extracts suggest modulation of the MAPK/mTOR signaling axis.[9] Specifically, in LPS-stimulated RAW 264.7 cells, anti-inflammatory compounds often inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway.[10]
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory effects of this compound in vitro.
Cell Culture and LPS Stimulation
This initial step is fundamental for most subsequent in vitro anti-inflammatory assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, 6-well)
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into appropriate culture plates at a density suitable for the specific assay (e.g., 1.5 x 10^5 cells/well for a 24-well plate). Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells with this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or as optimized). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted mediators (e.g., PGE2, IL-6). The cells can be washed with PBS and then lysed for protein or RNA analysis.
Pro-inflammatory Mediator Assays
a) Prostaglandin E2 (PGE2) Production Assay
This assay measures the level of PGE2, a key product of the COX-2 enzyme, in the cell culture supernatant.
Protocol:
-
Follow the cell culture and stimulation protocol as described above.
-
After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.
-
Results are typically expressed as pg/mL of PGE2.
b) Interleukin-6 (IL-6) Production Assay
This assay quantifies the amount of the pro-inflammatory cytokine IL-6 released by the cells.
Protocol:
-
Follow the cell culture and stimulation protocol.
-
Collect the cell culture supernatant after the 24-hour LPS stimulation period.
-
Determine the concentration of IL-6 using a commercial mouse IL-6 ELISA kit, following the manufacturer's protocol.
-
Express the results as pg/mL of IL-6.
Gene and Protein Expression Analysis
a) Real-Time RT-PCR for COX-2 and IL-6 mRNA Expression
This method is used to quantify the effect of this compound on the transcription of pro-inflammatory genes.
Protocol:
-
Culture and treat cells in 6-well plates as previously described. A shorter LPS incubation time (e.g., 4-6 hours) is often optimal for mRNA analysis.
-
After treatment, wash the cells with cold PBS and lyse them.
-
Extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for COX-2, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
b) Western Blot for COX-2 and Phospho-NF-κB p65
Western blotting allows for the detection and quantification of specific proteins, providing insight into the effects of this compound on protein expression and signaling pathway activation.
Protocol:
-
Culture and treat cells in 6-well plates. For phospho-protein analysis, a short LPS stimulation time (e.g., 15-30 minutes) is recommended. For total protein expression (like COX-2), a longer incubation (e.g., 12-24 hours) is appropriate.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, phospho-NF-κB p65, total NF-κB p65, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
COX-2 Inhibitor Screening Assay
This fluorometric assay directly measures the inhibitory effect of this compound on COX-2 enzyme activity.[11]
Protocol (adapted from commercial kits):
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid) as per the kit's instructions.[11]
-
Compound Preparation: Prepare a dilution series of this compound in COX Assay Buffer. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.[11]
-
Reaction Setup: In a 96-well black microplate, add the test compounds, inhibitor control, and enzyme control.
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
-
Initiation: Start the reaction by adding Arachidonic Acid to all wells.[11]
-
Measurement: Immediately measure the fluorescence in kinetic mode at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.[11]
-
Calculation: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of this compound.
Data Presentation
The quantitative data from the aforementioned assays should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | PGE2 Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (no LPS) | - | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD |
| LPS + this compound | X | Value ± SD | Value ± SD |
| LPS + this compound | Y | Value ± SD | Value ± SD |
| LPS + this compound | Z | Value ± SD | Value ± SD |
Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression
| Treatment | Concentration (µM) | Relative COX-2 mRNA Expression (Fold Change) | Relative COX-2 Protein Expression (Fold Change) | Relative p-NF-κB p65 Protein Expression (Fold Change) |
| Control (no LPS) | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound | X | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound | Y | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound | Z | Value ± SD | Value ± SD | Value ± SD |
Table 3: Direct Inhibition of COX-2 Enzyme Activity by this compound
| This compound Concentration (µM) | % Inhibition of COX-2 Activity |
| A | Value ± SD |
| B | Value ± SD |
| C | Value ± SD |
| IC50 (µM) | Value |
Conclusion
These protocols provide a robust framework for investigating the in vitro anti-inflammatory properties of this compound. By employing these assays, researchers can elucidate its mechanisms of action, quantify its potency, and establish a foundation for further pre-clinical development. The primary mechanism appears to be the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression and production of key inflammatory mediators like COX-2, PGE2, and IL-6.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle Encapsulation of the Hexane Fraction of Cyperus Rotundus Extract for Enhanced Antioxidant and Anti-Inflammatory Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanolic Extract of Cyperus rotundus Augments Chemosensitivity to Docetaxel and Suppresses Autophagic Flux in HER2-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocol: Assessment of Antioxidant Activity of Cyperotundone and Cyperus rotundus Extracts using DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyperotundone (B1251852), a sesquiterpenoid isolated from the rhizomes of Cyperus rotundus L. (Nut grass), has garnered interest for its potential pharmacological activities. Cyperus rotundus has been used in traditional medicine for various ailments, and modern research has focused on its antioxidant properties, which are attributed to its rich phytochemical composition, including phenolic compounds, flavonoids, and terpenoids like this compound.[1][2][3][4] Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. Antioxidants can neutralize these harmful free radicals, and therefore, assessing the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant activity of compounds and plant extracts.[5][6] The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from deep violet to pale yellow, which can be quantified by measuring the decrease in absorbance.[6][7]
These application notes provide a detailed protocol for assessing the antioxidant activity of this compound or extracts of Cyperus rotundus using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the DPPH radical. In its radical form, DPPH absorbs strongly at approximately 517 nm. When it accepts a hydrogen atom from an antioxidant molecule (like this compound), it is reduced to the stable, non-radical form, diphenylpicrylhydrazine. This reduction leads to a loss of the violet color, and the change in absorbance is proportional to the concentration and potency of the antioxidant.
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol
This protocol outlines the steps for determining the DPPH radical scavenging activity of a test sample.
1. Materials and Reagents
-
Spectrophotometer: Capable of measuring absorbance at 517 nm.
-
Test Compound: this compound or Cyperus rotundus extract.
-
Standard Antioxidant: Ascorbic acid, Gallic acid, or Tocopherol.[8]
-
DPPH (1,1-diphenyl-2-picrylhydrazyl): Analytical grade.
-
Solvent: Methanol or Ethanol (analytical grade).
-
Equipment: Analytical balance, micropipettes, test tubes or 96-well microplate, vortex mixer.
2. Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C. The solution should have a deep violet color.
-
Test Sample Stock Solution: Prepare a stock solution of this compound or Cyperus rotundus extract (e.g., 1 mg/mL) in methanol.
-
Working Sample Solutions: From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).[9]
-
Standard Solution: Prepare a stock solution and serial dilutions of the standard antioxidant (e.g., ascorbic acid) in the same manner as the test sample.
3. Assay Procedure
The following workflow outlines the core steps of the DPPH assay.
Caption: Experimental workflow for the DPPH assay.
Detailed Steps:
-
Pipette 2.0 mL of the 0.2 mM DPPH solution into a set of test tubes.
-
Add a small volume (e.g., 10-100 µL) of each concentration of the test sample or standard to the respective tubes.[5]
-
Prepare a blank tube containing the solvent instead of the sample to serve as the negative control.
-
Shake the mixtures vigorously and allow them to stand in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.
Data Analysis and Presentation
1. Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (control).
-
A_sample is the absorbance of the DPPH solution with the test sample or standard.[10]
2. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[11] To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding sample concentrations. The IC50 can be calculated from the linear regression equation of the graph.[12][13]
3. Data Presentation
Quantitative data on the antioxidant activity of various Cyperus rotundus extracts are summarized below. These values provide a benchmark for the expected activity.
| Extract Type | IC50 Value (µg/mL) | Standard Used | Reference |
| Ethanolic Extract | 41.12 ± 0.03 | - | [7] |
| Ethyl Acetate (B1210297) Extract | 57.34 ± 0.03 | - | [7] |
| n-Hexane Fraction | 212.43 ± 0.10 | - | [7] |
| Aqueous Extract | 337.42 ± 22.84 | - | [2][14] |
| Ethanolic Extract | 447.53 ± 33.8 | - | [2][14] |
| Methanolic Extract | 25.92 | BHT (IC50 = 16.88 µg/mL) | [4] |
| C. rotundus Kombucha | 76.7 ± 9.6 (µL/mL) | - | [11] |
Note: The antioxidant activity can vary significantly based on the solvent used for extraction, as different solvents pull different phytochemicals. Ethyl acetate and ethanolic extracts often show higher phenolic content and stronger antioxidant activity.[1]
The DPPH assay is a reliable and straightforward method for assessing the free radical scavenging ability of this compound and extracts from Cyperus rotundus. The protocol described provides a standardized workflow for obtaining reproducible results. The IC50 value is a key parameter derived from this assay, enabling the quantitative comparison of the antioxidant potency of different compounds and extracts. The significant antioxidant activity demonstrated by various Cyperus rotundus extracts underscores their potential as a source of natural antioxidants for pharmaceutical and nutraceutical applications. Further studies isolating this compound and evaluating its specific contribution to the overall antioxidant capacity are warranted.
References
- 1. Antioxidant and phenolic content of Cyperus rotundus rhizomes [wisdomlib.org]
- 2. Cyperus rotundus cyperaceae: a study of phytochemistry, total polyphenol content, flavonoid content, and antioxidant activity | E3S Web of Conferences [e3s-conferences.org]
- 3. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Secondary Metabolites of Cyperus rotundus L. and Dose-dependent Effects on Antioxidant Activity and Carbohydrate Digestion Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. scitepress.org [scitepress.org]
- 8. In vitro antioxidant and free radical scavenging activity of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyperotundone In Vivo Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyperotundone (B1251852) is a key sesquiterpene found in the essential oil of Cyperus rotundus (Nut Grass), a plant with a long history of use in traditional medicine for treating inflammatory conditions, gastrointestinal disorders, and pain.[1] Modern pharmacological studies have begun to validate these uses, focusing on the plant's extracts and its bioactive constituents. While much of the in vivo research has utilized crude extracts or essential oils of C. rotundus, this compound is consistently identified as a major component likely responsible for the observed therapeutic effects, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective activities.[2][3]
These application notes provide a summary of the available in vivo data related to C. rotundus extracts rich in this compound and detail the standard experimental protocols used in these studies. The information is intended to guide researchers in designing and executing preclinical animal studies to further investigate the therapeutic potential of isolated this compound.
Anti-Inflammatory Activity
The most well-documented activity of C. rotundus extracts in animal models is their anti-inflammatory effect. These studies suggest a mechanism involving the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[4]
Data Presentation: Anti-Inflammatory Effects of C. rotundus Extracts
| Animal Model | Extract/Compound | Species/Strain | Dose | Route | Key Quantitative Results | Reference |
| Carrageenan-Induced Paw Edema | Ethanolic Extract | Rat | 300 mg/kg | Oral | Significant inhibition of edema at 2 and 4 hours. | [5] |
| Carrageenan-Induced Paw Edema | Ethanolic Extract | Rat | 500 mg/kg | Oral | 36% maximum inhibition of edema. | [5] |
| DNBS-Induced Inflammatory Bowel Disease (IBD) | Chloroform Extract | Sprague Dawley Rat | 800 mg/kg | Oral | Significantly decreased mRNA expression of pro-inflammatory cytokines IL-4, IL-6, IL-12, and IFN-γ in colon tissue. | [6][7] |
| DMM-Induced Osteoarthritis | α-Cyperone (related sesquiterpene) | Mouse | N/A | N/A | Prevented development of osteoarthritis; ameliorated inflammation and extracellular matrix degradation. | [8] |
Note: DNBS = Dinitrobenzene sulfonic acid; DMM = Destabilization of the medial meniscus.
Proposed Signaling Pathway: Inhibition of NF-κB
Inflammatory stimuli typically activate the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases the NF-κB (p50/RelA) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[9] Compounds from C. rotundus, such as α-cyperone, have been shown to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[8]
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed, generalized protocols for common in vivo animal models used to assess anti-inflammatory activity. These should be adapted based on specific experimental goals, and preliminary dose-finding studies are recommended for pure this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a classical model for evaluating acute anti-inflammatory activity.[10][11]
Workflow Diagram
Caption: General experimental workflow for the carrageenan-induced paw edema model in rats.
Methodology
-
Animals: Use healthy adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize them for at least one week.
-
Grouping (n=6 per group):
-
Group I (Control): Administer vehicle (e.g., 0.5% Carboxymethylcellulose).
-
Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).
-
Group III/IV (Test Groups): Administer this compound at different doses (e.g., 25, 50 mg/kg, p.o.).
-
-
Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw using a plethysmometer. c. Administer the vehicle, positive control, or test compound orally. d. After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw. e. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]
-
Data Analysis: a. Calculate the increase in paw volume for each animal by subtracting the initial volume from the post-treatment volume. b. Calculate the percentage inhibition of edema for the treated groups using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[13] c. Analyze data using one-way ANOVA followed by a post-hoc test.
Anticancer and Neuroprotective Potential
While in vivo data for isolated this compound is limited, studies on C. rotundus extracts show significant promise. Essential oils containing this compound demonstrate high cytotoxic activity against various cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[2][3] In neuroprotection, extracts have been shown to ameliorate ischemic brain damage and improve spatial memory in rat models.[14][15][16]
Data Presentation: Anticancer & Neuroprotective Effects of C. rotundus Extracts
| Area | Animal Model | Extract/Compound | Species/Strain | Dose | Route | Key Quantitative Results | Reference |
| Anticancer | 4T1 Tumor-Bearing Mice | Rhizome Extract | Mice | N/A | N/A | Modulated immune system and induced apoptosis. | [17] |
| Neuroprotection | Global Cerebral Ischemia/Reperfusion | Ethanolic Extract | Rat | N/A | N/A | Prevented pyramidal cell loss in the CA1 region of the hippocampus. | [14][18] |
| Neuroprotection | Aβ-induced Alzheimer's Model | Rhizome Extract | Rat | 500 mg/kg | N/A | Repaired spatial memory impairment; increased neurogenesis in the hippocampus. | [15] |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | Total Oligomeric Flavonoids | Sprague Dawley Rat | 100 & 200 mg/kg | p.o. | Significantly reduced neurological deficits and neuronal loss; decreased oxidative stress markers. | [16] |
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to simulate ischemic stroke and evaluate the neuroprotective effects of test compounds.[16]
Methodology
-
Animals: Use male Sprague-Dawley rats (280-320 g).
-
Grouping (n=7-9 per group):
-
Group I (Sham): Undergo surgery without MCAO.
-
Group II (Ischemia/Reperfusion - IR): Vehicle-treated rats subjected to MCAO.
-
Group III/IV (Test Groups): this compound-treated (e.g., 50, 100 mg/kg, p.o.) rats subjected to MCAO.
-
-
Procedure: a. Pre-treat animals with the vehicle or test compound for a set period (e.g., 4 days) before surgery.[16] b. Anesthetize the rat (e.g., with pentobarbital (B6593769) sodium). c. Perform surgery to expose the common carotid artery. Induce ischemia by occluding the middle cerebral artery with a nylon filament for 2 hours. d. Remove the filament to allow reperfusion for a specified period (e.g., 70 hours).[16] e. Continue compound administration daily during the reperfusion period.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at set time points post-reperfusion using a standardized scoring system.
-
Behavioral Tests: Conduct tests like the elevated plus-maze or open-field test to assess anxiety and locomotor activity.
-
Histopathology: After euthanasia, perfuse the brain and collect tissue. Perform staining (e.g., cresyl violet) to quantify the infarct volume and assess neuronal cell death in the hippocampus and cortex.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (MDA, SOD, Glutathione) and excitotoxicity (glutamate levels).[16]
-
Conclusion
This compound stands out as a promising therapeutic agent based on its prevalence in medicinally active Cyperus rotundus extracts. While direct in vivo evidence for the isolated compound is still emerging, the extensive research on related extracts provides a strong foundation for its anti-inflammatory, anticancer, and neuroprotective potential. The proposed mechanism involving the inhibition of the master inflammatory regulator NF-κB is a compelling target for drug development. The protocols and data presented here serve as a comprehensive guide for researchers to design rigorous preclinical studies to isolate and confirm the in vivo efficacy and mechanisms of pure this compound.
References
- 1. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Effect of Cyperus Rotundus on Cytokine Gene Expression in Experimental Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cyperus Rotundus on Cytokine Gene Expression in Experimental Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effect of Cyperus rotundus on ischemia-induced brain damage and memory dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Cyperus rotundus Extract on Spatial Memory Impairment and Neuronal Differentiation in Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total oligomeric flavonoids of Cyperus rotundus ameliorates neurological deficits, excitotoxicity and behavioral alterations induced by cerebral ischemic-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity Anticancer n-hexane Fraction of Cyperus Rotundus l. Rhizome to Breast Cancer MCF-7 Cell Line | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyperotundone Synthesis and Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for cyperotundone (B1251852), a bioactive sesquiterpenoid, and its potential derivatization for drug discovery. Detailed protocols for a closely related synthesis and relevant biological assays are included to guide researchers in this field.
Introduction
This compound is a naturally occurring sesquiterpenoid ketone found in the essential oils of several plants of the Cyperus genus, most notably Cyperus rotundus. It possesses a characteristic eudesmane (B1671778) skeleton and has garnered significant interest due to its potential anti-inflammatory and anticancer properties. The core structure of this compound, featuring a cyclohexenone ring, makes it an attractive target for both total synthesis and chemical modification to explore its therapeutic potential further.
This document outlines the synthetic approaches toward the eudesmane core, focusing on a detailed protocol for the total synthesis of (+)-cyperolone, a structurally analogous compound. Furthermore, it explores derivatization strategies and provides protocols for key biological assays to evaluate the efficacy of novel this compound derivatives as inhibitors of inflammatory pathways.
This compound Synthesis Strategies
The total synthesis of eudesmane sesquiterpenoids like this compound is a complex challenge that has been addressed through various synthetic routes. A key strategic consideration is the construction of the bicyclic core with the correct stereochemistry.
Total Synthesis of (+)-Cyperolone: A Representative Eudesmane Synthesis
Experimental Protocol: Total Synthesis of (+)-Cyperolone
The following protocol is adapted from the supplementary information of the reported total synthesis of (+)-cyperolone. This multi-step synthesis involves several key transformations, including asymmetric epoxidation, Grignard reactions, and the pivotal cycloisomerization.
Step 1: Epoxidation of (R)-(-)-Carvone
-
To a solution of (R)-(-)-carvone (1.0 eq) in methanol (B129727) at 0 °C is added a 30% aqueous solution of hydrogen peroxide (3.0 eq) followed by a 6 M aqueous solution of sodium hydroxide (B78521) (1.5 eq).
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the corresponding epoxide.
-
Yield: Quantitative data not available in the provided search results.
Subsequent steps would involve the elaboration of this epoxide through a series of reactions to build the complete carbon skeleton of cyperolone. These steps include the introduction of the side chain via a Grignard reaction, protection of functional groups, the key platinum-catalyzed enyne cycloisomerization, and final functional group manipulations to yield (+)-cyperolone[1][2]. A detailed, step-by-step protocol with specific reagents, conditions, and yields for all 15 steps would be required from the full publication for exact replication.
Robinson Annulation Approach
A common and powerful method for the construction of six-membered rings in natural product synthesis is the Robinson annulation[3][4][5]. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation[3][4][5]. For the synthesis of the this compound core, a suitable cyclic ketone could be reacted with a methyl vinyl ketone or a related Michael acceptor to form the characteristic cyclohexenone ring of the eudesmane skeleton.
Conceptual Workflow for Robinson Annulation in this compound Synthesis
Caption: Robinson Annulation Workflow.
Derivatization Strategies for Drug Discovery
This compound and related natural products from Cyperus rotundus have shown promising anti-inflammatory and anticancer activities[6][7][8]. This bioactivity is often attributed to the inhibition of key inflammatory signaling pathways, such as the NF-κB and COX-2 pathways[7]. Derivatization of the this compound scaffold presents an opportunity to enhance its potency, selectivity, and pharmacokinetic properties.
While specific examples of this compound derivatization are scarce in the available literature, common strategies for modifying similar natural product ketones can be applied. These include:
-
Modification of the Ketone: The carbonyl group can be reduced to an alcohol, converted to an oxime, or used as a handle for further functionalization.
-
Modification of the α,β-Unsaturated System: The double bond can be hydrogenated, epoxidized, or subjected to other addition reactions.
-
Modification of the Alkyl Substituents: The methyl and isopropyl groups could potentially be functionalized, although this is generally more challenging.
Representative Derivatization Protocol: Oxime Formation
This protocol describes a general method for the formation of an oxime from a ketone, a common derivatization strategy to explore structure-activity relationships.
Protocol: Synthesis of a this compound Oxime Derivative
-
To a solution of this compound (1.0 eq) in ethanol (B145695) is added hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium acetate (B1210297) (2.0 eq).
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the this compound oxime.
-
Yield: This is a general protocol; specific yields would need to be determined experimentally.
Biological Evaluation of this compound Derivatives
The anti-inflammatory and anticancer potential of this compound derivatives can be assessed through various in vitro assays. Key targets include the NF-κB and COX-2 signaling pathways.
NF-κB Inhibition Assay
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a key mechanism for many anti-inflammatory and anticancer drugs[9][10].
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a common method for measuring NF-κB activation using a luciferase reporter gene assay[11][12].
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-dependent luciferase reporter construct are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then pre-treated with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: NF-κB activation is induced by adding tumor necrosis factor-alpha (TNF-α) to a final concentration of 10 ng/mL and incubating for 6 hours.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The IC50 value (the concentration of the compound that causes 50% inhibition of NF-κB activity) is calculated.
COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs[13][14].
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against the COX-2 enzyme[13][15].
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the COX-2 enzyme. The substrate, arachidonic acid, is prepared separately.
-
Inhibitor Incubation: The test compounds (this compound derivatives) are pre-incubated with the enzyme mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the absence of the inhibitor. The IC50 value is then determined from a dose-response curve.
Data Presentation
The following tables are templates for summarizing the quantitative data from synthesis and biological evaluation.
Table 1: Synthetic Yields for the Total Synthesis of (+)-Cyperolone (Representative)
| Step | Reaction | Product | Yield (%) |
| 1 | Epoxidation | Epoxide of (R)-(-)-Carvone | [Data to be filled from experimental results] |
| 2 | Grignard Addition | Diol Intermediate | [Data to be filled from experimental results] |
| ... | ... | ... | ... |
| 15 | Final Deprotection | (+)-Cyperolone | [Data to be filled from experimental results] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | NF-κB Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| This compound | [Data to be filled from experimental results] | [Data to be filled from experimental results] |
| Derivative 1 | [Data to be filled from experimental results] | [Data to be filled from experimental results] |
| Derivative 2 | [Data to be filled from experimental results] | [Data to be filled from experimental results] |
| ... | ... | ... |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| This compound | [Data to be filled from experimental results] | [Data to be filled from experimental results] | [Data to be filled from experimental results] |
| Derivative 1 | [Data to be filled from experimental results] | [Data to be filled from experimental results] | [Data to be filled from experimental results] |
| Derivative 2 | [Data to be filled from experimental results] | [Data to be filled from experimental results] | [Data to be filled from experimental results] |
| ... | ... | ... | ... |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and its derivatives.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: COX-2 Signaling Pathway Inhibition.
References
- 1. Total synthesis of (+)-cyperolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COX Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cyperotundone Yield from Cyperus Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyperus species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for improved cyperotundone (B1251852) yield.
Frequently Asked Questions (FAQs)
Q1: Which Cyperus species is the best source for this compound?
A1: Cyperus rotundus L. is the most commonly cited species in scientific literature for containing this compound.[1][2] It is a perennial weed found in tropical and subtropical regions.[1] Other species like Cyperus articulatus L. and Cyperus scariosus R. Br. also contain this compound, but C. rotundus is the most studied for this compound.[1]
Q2: What part of the Cyperus rotundus plant has the highest concentration of this compound?
A2: The rhizomes and tubers of Cyperus rotundus are the primary parts of the plant where this compound and other essential oils are concentrated.[2][3][4]
Q3: How does the geographical location of Cyperus rotundus affect this compound yield?
A3: The chemical composition and yield of essential oils, including this compound, from Cyperus rotundus can vary significantly depending on the geographical region where the plant is grown.[5] This variation is attributed to differences in climate, soil composition, and other environmental factors.
Troubleshooting Guides
Low this compound Yield During Extraction
Problem: The yield of this compound from my Cyperus rotundus rhizome extraction is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Different extraction methods have varying efficiencies for volatile compounds. Pressurized Liquid Extraction (PLE) has been shown to have the highest overall extraction efficiency for volatile compounds from C. rotundus, while Supercritical Fluid Extraction (SFE) offers better selectivity for specific compounds like β-cyperone and α-cyperone.[6][7][8] Consider switching to or optimizing a PLE or SFE protocol. Hydrodistillation (HD) is a common method but may result in lower yields compared to PLE.[7][8] |
| Improper Sample Preparation | Ensure the Cyperus rotundus rhizomes are properly dried and ground into a fine powder before extraction. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Incorrect Solvent Selection | For solvent-based extractions, the polarity of the solvent is crucial. Non-polar or semi-polar solvents are generally used for extracting sesquiterpenoids like this compound. |
| Extraction Parameters Not Optimized | For methods like SFE, parameters such as pressure, temperature, and CO2 flow rate need to be optimized. For PLE, temperature and pressure are key variables. For traditional solvent extraction, extraction time and temperature should be controlled to prevent degradation of the target compound. |
Difficulty in Purifying this compound
Problem: I am having trouble isolating pure this compound from the crude extract.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Isomers and Structurally Similar Compounds | The crude extract of C. rotundus contains numerous other sesquiterpenoids with similar chemical properties, making separation challenging. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for separating isomers and compounds with similar polarity from complex mixtures.[6] |
| Inadequate Chromatographic Separation | If using column chromatography, ensure the stationary phase (e.g., silica (B1680970) gel) and mobile phase are optimized for the separation of sesquiterpenoids. A gradient elution may be necessary to resolve compounds with close retention times. |
| Co-elution of Compounds | If using Gas Chromatography (GC) for analysis, co-elution can be an issue. Optimize the GC temperature program and consider using a different column with a different stationary phase to improve separation. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Volatile Compounds from Cyperus rotundus
This protocol is based on methodologies described for the extraction of volatile compounds from C. rotundus.[6]
Materials:
-
Dried and powdered Cyperus rotundus rhizomes
-
Supercritical Fluid Extractor
-
Supercritical grade carbon dioxide (CO2)
-
Collection vial
Procedure:
-
Load the extraction vessel with the powdered C. rotundus rhizomes.
-
Set the extraction parameters. A suggested starting point is a pressure of 20 MPa and a temperature of 40°C.[6] These parameters should be optimized for your specific instrument and sample.
-
Begin the extraction by introducing supercritical CO2 into the vessel.
-
The extraction can be performed in dynamic, static, or a combination of both modes.
-
Collect the extracted essential oil in a collection vial.
-
Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Elicitor Treatment for Enhanced Secondary Metabolite Production (General Guidance)
This is a general protocol for applying methyl jasmonate (MeJA) as an elicitor to plant cell suspension cultures, which can be adapted for Cyperus rotundus.
Materials:
-
Established Cyperus rotundus cell suspension culture
-
Methyl jasmonate (MeJA) stock solution (e.g., in ethanol)
-
Sterile culture medium
-
Shaking incubator
Procedure:
-
Grow the Cyperus rotundus cell suspension culture to the mid-logarithmic growth phase.
-
Prepare a sterile solution of MeJA at the desired concentration. Concentrations typically range from 50 µM to 200 µM.[9][10]
-
Add the MeJA solution to the cell culture flasks under sterile conditions. An equivalent amount of the solvent (e.g., ethanol) should be added to a control flask.
-
Incubate the treated and control cultures for a specific period (e.g., 24, 48, 72 hours). The optimal exposure time needs to be determined experimentally.
-
After the elicitation period, harvest the cells and/or the culture medium.
-
Extract the secondary metabolites from the harvested material.
-
Analyze the extract for changes in this compound yield using a suitable analytical method like GC-MS.
Data Presentation
Table 1: Comparison of Extraction Methods for Volatile Compounds from Cyperus rotundus
| Extraction Method | Key Advantages | Key Disadvantages | Reference |
| Hydrodistillation (HD) | Simple, widely used for essential oil extraction. | Can lead to thermal degradation of some compounds, lower efficiency.[7] | [7][8] |
| Pressurized Liquid Extraction (PLE) | High extraction efficiency, faster than traditional methods. | Requires specialized equipment, uses organic solvents. | [6][7][8] |
| Supercritical Fluid Extraction (SFE) | High selectivity, uses non-toxic CO2, solvent-free extract. | High initial equipment cost, requires optimization of parameters.[6][7] | [6][7][8] |
Visualizations
General Workflow for Extraction and Purification of this compound
Caption: A general workflow for the extraction and purification of this compound.
Simplified Sesquiterpenoid Biosynthesis Pathway
Caption: A simplified overview of the sesquiterpenoid biosynthesis pathway.
Elicitor-Mediated Enhancement of Secondary Metabolite Production
Caption: A logical diagram of elicitor signaling to boost secondary metabolite yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle Encapsulation of the Hexane Fraction of Cyperus Rotundus Extract for Enhanced Antioxidant and Anti-Inflammatory Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from the Inflorescence of Ambrosia artemisiifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimization and comparison of three methods for extraction of volatile compounds from Cyperus rotundus evaluated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyperotundone Isomer Analysis
Welcome to the technical support center for the chromatographic analysis of cyperotundone (B1251852) and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly the co-elution of this compound isomers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its isomers important?
This compound is a sesquiterpene ketone, a type of organic compound naturally found in the essential oils of plants like Cyperus rotundus.[1] Isomers are molecules that have the same chemical formula but different arrangements of atoms. These structural differences can be subtle, but they can lead to significant variations in biological activity, pharmacological effects, and toxicity. Therefore, accurately separating and quantifying individual isomers is crucial for drug development, quality control of herbal medicines, and phytochemical research.
Q2: We are observing a single, broad, or shouldered peak where we expect this compound. How can we confirm if this is due to co-eluting isomers?
Co-elution of isomers is a common challenge in chromatography. Here’s how you can investigate:
-
Peak Shape Analysis: A perfectly symmetrical (Gaussian) peak is ideal. Asymmetrical peaks, such as those with a noticeable shoulder or fronting, are strong indicators of co-eluting compounds.
-
Mass Spectrometry (MS) Detection: If you are using a mass spectrometer, you can analyze the mass spectrum across the peak. A consistent mass spectrum suggests a pure compound, while a changing spectrum indicates the presence of multiple, co-eluting species.
-
Diode Array Detection (DAD) or Photodiode Array (PDA) Detection: For HPLC, a DAD/PDA detector can perform a peak purity analysis. If the UV-Vis spectra are not consistent across the entire peak, it is likely that multiple compounds are co-eluting.
Q3: What are the most common reasons for the co-elution of this compound isomers?
Isomers, by their nature, have very similar physicochemical properties, which makes their separation challenging. The primary reasons for co-elution include:
-
Insufficient Selectivity: The chosen stationary phase (the column) and mobile phase are not interacting differently enough with the isomers to separate them.
-
Low Column Efficiency: An old or poorly packed column can lead to broad peaks that mask the separation of closely eluting compounds.
-
Inadequate Method Parameters: Suboptimal conditions, such as an incorrect temperature gradient in GC or an unsuitable mobile phase composition in HPLC, can fail to resolve the isomers.
Troubleshooting Guides
Issue 1: Co-elution of this compound Isomers in High-Performance Liquid Chromatography (HPLC)
If you are experiencing co-elution of this compound isomers in your HPLC analysis, consider the following troubleshooting steps, starting with the most impactful changes.
Troubleshooting Workflow for HPLC Co-elution
Caption: A logical workflow for troubleshooting the co-elution of isomers in HPLC.
Detailed Troubleshooting Steps:
-
Change the Stationary Phase (Column): This often provides the most significant change in selectivity.
-
For Structural Isomers (e.g., positional isomers): If you are using a standard C18 column (reversed-phase), consider switching to a column with a different selectivity. A phenyl-hexyl or a cyano (CN) column can provide different interactions (like pi-pi interactions) that may resolve the isomers.[2] Normal-phase HPLC using a silica (B1680970) or amino column is also a powerful option for separating isomers.[2]
-
For Stereoisomers (Enantiomers or Diastereomers): Standard HPLC columns cannot separate enantiomers. You will need a chiral stationary phase (CSP). Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used for this purpose. Diastereomers can sometimes be separated on conventional columns, but a chiral column will likely provide better resolution.[3]
-
-
Modify the Mobile Phase:
-
Change the Organic Modifier: In reversed-phase HPLC, switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity because they interact differently with the stationary phase and the analytes.
-
Use Mobile Phase Additives: For reversed-phase systems, adding cyclodextrins (like β-cyclodextrin) to the mobile phase can create inclusion complexes with the isomers, leading to their separation on a standard C18 column.[4][5]
-
Adjust pH: If the isomers have ionizable groups, adjusting the pH of the mobile phase can alter their retention and potentially improve separation.
-
-
Optimize Other Parameters:
-
Temperature: Changing the column temperature can affect selectivity. Try adjusting the temperature in 5-10°C increments.
-
Gradient Slope: For gradient elution, a shallower gradient provides more time for the isomers to separate.
-
Issue 2: Co-elution of this compound Isomers in Gas Chromatography (GC)
For volatile compounds like sesquiterpenes, GC is a common analytical technique. Here’s how to address isomer co-elution.
Troubleshooting Workflow for GC Co-elution
Caption: A streamlined guide for resolving isomer co-elution in gas chromatography.
Detailed Troubleshooting Steps:
-
Optimize the Oven Temperature Program: This is often the most effective first step in GC.
-
Slower Ramp Rate: A slower temperature ramp (e.g., 2-5°C per minute) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[6]
-
Lower Initial Temperature: Starting the temperature program at a lower temperature can improve the separation of more volatile isomers that elute early in the chromatogram.[7]
-
Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance separation.[8]
-
-
Select a Different GC Column:
-
Change Stationary Phase Polarity: If you are using a non-polar column (e.g., DB-5 or HP-5ms), switching to a mid-polarity or polar column (e.g., a "WAX" or a cyanopropyl-based phase) can introduce different separation mechanisms (dipole-dipole interactions) and resolve the isomers.
-
Use a Chiral Column: For separating stereoisomers, a chiral stationary phase is essential. Cyclodextrin-based chiral columns (e.g., those with derivatized β-cyclodextrin) are highly effective for the enantiomeric separation of ketones and terpenes.[9][10][11]
-
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (helium or hydrogen) can improve column efficiency and, consequently, resolution.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) for Sesquiterpene Ketone Isomers
This protocol is a general guideline for the chiral separation of sesquiterpene ketones like this compound isomers, based on established methods for similar compounds.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at an optimal flow rate (e.g., 1.0-1.5 mL/min for Helium) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp: 2°C/min to 220°CHold: 10 min at 220°C |
| Detector Temp | FID: 280°CMS Transfer Line: 280°C |
Note: This temperature program is a starting point and should be optimized for the specific this compound isomers.[7][8]
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Isomer Separation
HSCCC is a preparative technique that can be used to isolate isomers without a solid support matrix, thus avoiding irreversible adsorption.[12][13]
| Parameter | Recommended Setting |
| Apparatus | Preparative High-Speed Counter-Current Chromatograph |
| Solvent System | A two-phase system. For moderately polar compounds like this compound, a common system is n-hexane-ethyl acetate-methanol-water. The ratio needs to be optimized to provide a suitable partition coefficient (K) for the isomers. A starting point could be a ratio like (5:5:5:5, v/v/v/v). |
| Stationary Phase | Typically the upper (less dense) phase. |
| Mobile Phase | The lower (denser) phase. |
| Revolution Speed | 800-1000 rpm |
| Flow Rate | 1.5-2.5 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm). |
Methodology for Solvent System Selection:
-
Add the chosen solvents to a separation funnel in the desired ratio.
-
Shake vigorously and allow the two phases to separate.
-
Dissolve a small amount of the crude this compound mixture in a small volume of each phase separately.
-
Analyze the concentration in each phase by TLC or HPLC to determine the partition coefficient (K = concentration in stationary phase / concentration in mobile phase).
-
An ideal K value is between 0.5 and 2.0. Adjust the solvent ratios to achieve this.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tautobiotech.com [tautobiotech.com]
- 13. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of Cyperotundone During Steam Distillation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyperotundone (B1251852). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the steam distillation of this compound from plant materials, primarily Cyperus rotundus rhizomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to the yield and purity of this compound during steam distillation.
Q1: My essential oil yield from Cyperus rotundus is lower than expected, and the this compound content is minimal. What could be the cause?
A1: Low yields of both the essential oil and specifically this compound can stem from several factors:
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Plant Material Variability: The concentration of this compound in Cyperus rotundus rhizomes can vary significantly based on the geographical origin, harvest time, and storage conditions of the plant material.[1][2][3]
-
Improper Sample Preparation: Inadequate grinding or chopping of the rhizomes can limit the surface area exposed to steam, leading to inefficient extraction.
-
Suboptimal Distillation Parameters: The duration of distillation, steam flow rate, and operating pressure can all impact extraction efficiency. Prolonged distillation times may be necessary, but can also contribute to degradation.
-
Degradation of this compound: this compound, as a sesquiterpenoid with unsaturated bonds, is susceptible to degradation under the high temperatures and presence of steam inherent to the distillation process.[4] This can include thermal degradation, hydrolysis, or isomerization.
Troubleshooting Steps:
-
Source and Quality Control of Plant Material: Whenever possible, obtain plant material from a reputable source with documented geographical origin. Analyze a small sample of the raw material using a less harsh extraction method (e.g., solvent extraction) to establish a baseline this compound content.
-
Optimize Particle Size: Experiment with different grinding sizes of the rhizomes. A finer particle size increases surface area but may lead to clumping and impede steam flow. A coarser grind may result in incomplete extraction.
-
Adjust Distillation Time: Monitor the oil yield over time. Most of the essential oil is typically collected in the first 1-2 hours, but continuing for longer may increase the yield of less volatile compounds like this compound.[5] However, be mindful of potential degradation with extended heating.
-
Consider Alternative Extraction Methods: For research purposes where compound integrity is paramount, consider non-thermal extraction methods such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE), which have been shown to be more efficient for extracting compounds from Cyperus rotundus.[4][6]
Q2: I am observing unexpected peaks in my GC-MS chromatogram that I suspect are degradation products of this compound. How can I confirm this and what are the likely products?
A2: The presence of unexpected peaks is a strong indicator of compound degradation.
-
Potential Degradation Pathways: Under the conditions of steam distillation, this compound may undergo several transformations:
-
Isomerization: The double bonds in the this compound structure can shift, leading to various isomers with different retention times in the GC.
-
Oxidation: The presence of dissolved oxygen in the distillation water can lead to the formation of oxidized derivatives, such as epoxides or hydroxylated compounds.
-
Hydrolysis: Although less common for ketones, prolonged exposure to hot water could potentially lead to hydrolytic cleavage of certain bonds, though this is less likely for the stable ring structure of this compound.
-
Thermal Rearrangement: High temperatures can induce rearrangements of the carbon skeleton.
-
Troubleshooting and Identification Steps:
-
Comparative Analysis: Compare the chromatogram of your steam-distilled oil with that of an oil extracted using a non-thermal method (e.g., cold solvent extraction) from the same plant material. Peaks present only in the steam-distilled sample are likely degradation or rearrangement products.
-
Mass Spectrometry (MS) Analysis: Carefully analyze the mass spectra of the unknown peaks. Look for fragmentation patterns that are similar to this compound (Molecular Weight: 218.34 g/mol ).[7] Degradation products may have related molecular ions or characteristic fragment ions.
-
Literature Review: Search for literature on the thermal degradation of other sesquiterpenoids with similar structural motifs to predict potential degradation products.
-
Lower Temperature Distillation: Consider performing steam distillation under reduced pressure (vacuum steam distillation). This lowers the boiling point of water and, consequently, the distillation temperature, which can significantly reduce thermal degradation.[8][9]
Q3: How can I optimize my steam distillation protocol to minimize the degradation of this compound?
A3: Minimizing degradation is key to obtaining a high-quality essential oil rich in this compound.
Optimization Strategies:
-
Control Distillation Temperature and Pressure: As mentioned, vacuum steam distillation is a highly effective method for reducing degradation. By lowering the system pressure, the distillation can be carried out at a lower temperature, preserving thermolabile compounds.
-
Minimize Distillation Time: While a longer distillation may increase overall yield, it also increases the risk of degradation. Conduct time-course studies to find the optimal balance between yield and purity for your specific setup.
-
Use Degassed Water: To reduce the risk of oxidation, use distilled water that has been boiled and cooled under an inert atmosphere (like nitrogen) to remove dissolved oxygen before starting the distillation.
-
Co-distillation with a Protective Agent: While less common, the addition of a high-boiling, inert, and non-polar solvent to the distillation flask can sometimes help to protect sensitive compounds by lowering their partial pressure and facilitating their volatilization at a lower temperature. This would require careful selection of the solvent and subsequent removal.
Data Presentation
The following table summarizes the reported content of this compound in Cyperus rotundus essential oil obtained by hydrodistillation from different geographical locations. This highlights the natural variability of the starting material, which is a critical factor in the final yield.
| Geographical Origin | This compound Content (%) | Reference |
| Iran | 11.2 | [10][11] |
| Brazil | 12.1 | [1] |
| Tunisia | 19.7 | [12] |
Experimental Protocols
Protocol 1: Standard Steam Distillation of Cyperus rotundus Rhizomes
Objective: To extract essential oil from Cyperus rotundus rhizomes using standard atmospheric steam distillation.
Materials and Equipment:
-
Dried rhizomes of Cyperus rotundus
-
Grinder or mill
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle or hot plate
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation: Pulverize the dried rhizomes of C. rotundus to a coarse powder.[3][13]
-
Apparatus Setup: Set up the steam distillation apparatus. Place a known quantity of the powdered rhizomes (e.g., 500 g) into the biomass flask.[13] Fill the boiling flask with distilled water to about two-thirds of its volume.[5]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser. The condensed liquid (hydrosol and essential oil) is collected in a receiving vessel.
-
Extraction Duration: Continue the distillation for a set period, typically 3-4 hours, or until no more oil is observed to be collecting.[13][14]
-
Oil Separation and Drying: Separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Yield Calculation and Storage: Weigh the final amount of essential oil to calculate the yield. Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4°C).
-
Analysis: Analyze the chemical composition of the essential oil using GC-MS to identify and quantify this compound and other constituents.[3][10][11][15]
Protocol 2: GC-MS Analysis of Cyperus rotundus Essential Oil
Objective: To identify and quantify the chemical constituents of the extracted essential oil, with a focus on this compound.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/minute.
-
Final hold: Hold at 240°C for 5 minutes.[15]
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID and MS interface): 280°C.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., split ratio 1:50).
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification and Quantification:
-
Identification: Identify the components by comparing their retention indices and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of each component by peak area normalization from the FID chromatogram. For absolute quantification, use a calibration curve generated from a pure standard of this compound.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound during steam distillation.
Caption: Experimental workflow for extraction and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. usa-journals.com [usa-journals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Chemical Composition of the Essential Oil of Cyperus rotundus L. from Iran [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. currentsci.com [currentsci.com]
- 15. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyperotundone HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of cyperotundone (B1251852).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting point for the mobile phase in this compound HPLC analysis?
A good starting point for reversed-phase HPLC analysis of this compound is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water.[1][2][3][4] Isocratic elution is often sufficient, but a gradient may be necessary for complex samples.[1]
Q2: How can I improve poor peak shape (e.g., tailing or fronting) for my this compound peak?
Peak asymmetry is a common issue that can often be resolved by adjusting the mobile phase or addressing column issues.
-
Peak Tailing:
-
Cause: Tailing is often caused by secondary interactions between the analyte and active sites (free silanols) on the silica (B1680970) support of the column. It can also result from column contamination or degradation.[5]
-
Troubleshooting Steps:
-
Add an Acidic Modifier: Introduce a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component of your mobile phase.[4][6] This suppresses the ionization of silanol (B1196071) groups, minimizing secondary interactions.
-
Check Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.[5][7]
-
Optimize Sample Solvent: Whenever possible, dissolve your sample in the mobile phase itself to avoid peak distortion.[5]
-
-
-
Peak Fronting:
-
Cause: Peak fronting is typically a sign of column overload or poor sample solubility.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Use a Larger Column: If you cannot dilute the sample, consider using a column with a larger internal diameter.[5]
-
Verify Sample Solubility: Ensure your analyte is fully dissolved in the injection solvent.
-
-
Q3: I am not achieving adequate separation between this compound and other components in my sample. How can I improve the resolution?
Improving resolution involves manipulating the selectivity and efficiency of your chromatographic system.
-
Troubleshooting Steps:
-
Adjust Organic Solvent Strength: The ratio of organic solvent to water is a powerful tool for adjusting retention and resolution. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times, which may improve the separation of closely eluting peaks.[8] A general rule is that a 10% decrease in organic content can lead to an approximate threefold increase in retention.[8]
-
Change the Organic Solvent: Methanol and acetonitrile exhibit different selectivities.[6] If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve the separation of co-eluting peaks.
-
Implement a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be able to resolve all of them effectively. A gradient elution, where the mobile phase composition is changed over the course of the run (e.g., by increasing the percentage of organic solvent), can improve resolution and shorten analysis time.[1]
-
Adjust pH: For samples containing ionizable compounds, adjusting the pH of the mobile phase with a buffer can significantly impact retention and selectivity. For reproducible results, it is crucial to adjust the pH of the aqueous portion before mixing it with the organic solvent.[8]
-
Q4: My retention times are shifting from one injection to the next. What could be the cause?
Unstable retention times indicate a lack of system stability.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Flushing with 10-15 column volumes of the initial mobile phase is typically sufficient for reversed-phase columns.[7][9]
-
Check for Leaks: Inspect all fittings, especially between the pump, injector, column, and detector, for any signs of leakage, which can cause flow rate fluctuations.[5][9]
-
Degas the Mobile Phase: Air bubbles in the pump can lead to inconsistent flow rates and pressure fluctuations. Ensure your mobile phase is adequately degassed by sonication, vacuum filtration, or using an in-line degasser.[9]
-
Control the Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment and improves reproducibility.[5][7]
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of more volatile components. It is good practice to prepare fresh mobile phase daily and keep solvent reservoirs covered.[5]
-
Data Presentation: HPLC Method Parameters
The following table summarizes various reported HPLC conditions for the analysis of compounds in Cyperus rotundus, including this compound and related sesquiterpenoids.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 4.6 x 250 mm, 5 µm[1] | C18, 4.6 x 150 mm[10] | C18[2][3] |
| Mobile Phase | Methanol and Water (Gradient)[1] | Acetonitrile and Water (65:35 v/v)[10] | Acetonitrile and Water (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[10] | 1.0 mL/min[2] |
| Detection | UV at 254 nm[1][3][10] | UV at 254 nm[10] | PDA at 245 nm[2] |
| Temperature | Not specified | 30°C[10] | Not specified |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Analysis
This protocol is based on a common isocratic method for analyzing this compound and related compounds.[3][10]
-
Mobile Phase Preparation (Acetonitrile:Water 65:35 v/v):
-
Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 350 mL of HPLC-grade or purified water into a separate graduated cylinder.
-
Combine the solvents in a 1 L solvent reservoir bottle.
-
Mix thoroughly.
-
Degas the mobile phase for 15-30 minutes using sonication or vacuum filtration through a 0.45 µm membrane filter.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the standard or sample extract in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation Setup and Execution:
-
System Equilibration:
-
Before injecting any samples, purge the pump with the mobile phase.
-
Equilibrate the column by running the mobile phase through the system at the set flow rate until a stable baseline is achieved (typically 20-30 minutes).
-
Visualizations
Caption: A standard workflow for performing HPLC analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Development of Content Analysis for Cyperus rotundus by HPLC-UV and a Comparison between Chinese and Domestic Cyperi Rhizoma -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rjptonline.org [rjptonline.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
"cyperotundone stability issues in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyperotundone (B1251852), focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low solubility of this compound in my aqueous buffer?
A1: this compound is a sesquiterpenoid ketone, a class of organic compounds that are inherently hydrophobic.[1] Like many components of essential oils, it has low solubility in aqueous environments.[2] If you are observing precipitation, cloudiness, or an oily layer in your solution, it is likely due to the poor aqueous solubility of the compound.
Q2: My this compound solution appears to be losing potency over a short period. What could be the cause?
A2: Loss of potency can be attributed to several factors. Firstly, due to its hydrophobic nature, this compound may be adsorbing to the surfaces of your storage container (e.g., plastic tubes or glassware). Secondly, although specific degradation pathways in aqueous solutions are not well-documented in the literature, similar compounds can be susceptible to hydrolysis or oxidation over time, especially when exposed to light, high temperatures, or non-neutral pH.
Q3: Are there any recommended methods to improve the solubility and stability of this compound in aqueous solutions?
A3: Yes, several formulation strategies can be employed to overcome the challenges of low aqueous solubility and stability. One common approach is the use of co-solvents, such as ethanol (B145695) or DMSO, in your aqueous buffer. However, be mindful of the final concentration of the organic solvent as it might affect your experimental model. Another effective method is encapsulation, for instance, by creating nanoparticles or liposomal formulations, which can protect the compound from degradation and improve its bioavailability.[2][3] The use of surfactants or cyclodextrins to form micelles or inclusion complexes, respectively, can also significantly enhance solubility.
Q4: What analytical techniques are suitable for monitoring the stability of this compound in my preparations?
A4: To accurately assess the concentration and degradation of this compound, chromatographic methods are highly recommended.[4][5] High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector is a robust method for quantification.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying this compound and its potential degradation products, especially as it is a volatile compound found in essential oils.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the aqueous solution. | Low aqueous solubility of this compound. | - Increase the concentration of a co-solvent (e.g., ethanol, DMSO) in your buffer. - Consider using a surfactant to aid solubilization. - Prepare a more concentrated stock solution in an organic solvent and dilute it to the final aqueous concentration immediately before use. |
| Inconsistent results between experimental replicates. | - Adsorption of this compound to labware. - Inhomogeneous solution. | - Use low-adsorption labware (e.g., polypropylene (B1209903) tubes). - Ensure thorough vortexing or sonication after dilution of the stock solution into the aqueous medium. |
| Loss of biological activity over time. | Degradation of this compound in the aqueous medium. | - Prepare fresh solutions for each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - For longer-term experiments in aqueous media, consider a stability-enhancing formulation like encapsulation.[2][3] |
| Difficulty in detecting this compound with analytical instruments. | - Low concentration in the sample. - Inappropriate analytical method. | - Concentrate the sample using solid-phase extraction (SPE). - Ensure the analytical method (e.g., HPLC, GC-MS) is optimized for this compound detection.[6][7] |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound under specific aqueous conditions.
1. Materials and Reagents:
- This compound (high purity standard)
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Phosphate buffer (or other relevant biological buffer)
- Co-solvent (e.g., DMSO or ethanol)
- Class A volumetric flasks and pipettes
- Low-adsorption autosampler vials
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or ethanol).
- Spike a known volume of the stock solution into the aqueous buffer of interest to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is kept to a minimum (e.g., <1%) and is consistent across all samples.
- Prepare multiple aliquots for analysis at different time points.
3. Stability Study Conditions:
- Incubate the aliquots under controlled conditions. Examples include:
- Temperature: 4°C, 25°C, 37°C.
- pH: Prepare the aqueous buffer at different pH values (e.g., pH 4, 7, 9).
- Light Exposure: Protect one set of samples from light while exposing another to a controlled light source.
4. Sample Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
- Immediately analyze the concentration of this compound using a validated HPLC method. A typical HPLC setup could be a C18 column with a mobile phase of acetonitrile and water.[6]
- Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
5. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant and the half-life of this compound under each condition.
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cyperotundone Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with cyperotundone (B1251852) in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my aqueous assay medium. Why is this happening and what should I do?
A: This is a common issue known as precipitation upon dilution and occurs because the compound is poorly soluble in the final aqueous medium.[1] The high concentration of the organic solvent (DMSO) keeps the compound in a supersaturated state, which is disrupted upon dilution into the aqueous buffer.[2]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.[2]
-
Increase Agitation: Add the this compound stock solution to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in your assay medium.[1]
-
Adjust Co-solvent Concentration: A modest increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) may improve solubility. However, always verify the tolerance of your specific assay system to the solvent and include appropriate vehicle controls.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The maximum permissible DMSO concentration is highly cell-line dependent. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid cytotoxicity.[1] Some studies show that even at 0.5%, DMSO can cause significant cell death (≈25%) in human fibroblast-like synoviocytes after 24 hours.[3][4] For sensitive cell lines, the concentration may need to be as low as 0.05% to be considered safe.[3][4] It is crucial to perform a vehicle toxicity study to determine the highest non-toxic concentration of DMSO for your specific experimental model.
Q3: My this compound powder is not dissolving completely, even in an organic solvent. What are my options?
A: Incomplete dissolution suggests that the concentration may be too high for the chosen solvent or that the dissolution process needs assistance.
Troubleshooting Steps:
-
Apply Gentle Heat: Carefully warming the solution in a 37°C water bath can help dissolve the compound. Use this method cautiously, as excessive heat can cause degradation.[1][2]
-
Use Mechanical Agitation: Vortexing or sonicating the solution can provide the energy needed to break apart solid aggregates and facilitate complete dissolution.[1][2]
-
Increase Solvent Volume: If the intended stock concentration is too high, try reducing the concentration by adding more solvent.[1]
-
Try an Alternative Solvent: this compound has varying solubility in different organic solvents. Refer to the data table below to select a more effective solvent.[5]
Q4: Are there alternatives to DMSO for dissolving this compound?
A: Yes. While DMSO is a common choice, this compound is soluble in several other organic solvents that may be compatible with your assay.[5] Acetone, Tetrahydrofuran (THF), and Dimethylformamide (DMF) show high solubility for this compound.[5] When choosing an alternative, you must consider its compatibility with your assay system (e.g., cell viability, enzyme activity, potential for interference).[6]
Q5: How can I improve the aqueous solubility of this compound for a bioassay without using high concentrations of organic solvents?
A: Several advanced formulation techniques can enhance aqueous solubility:
-
Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7][8] They can encapsulate poorly water-soluble molecules like this compound, forming a water-soluble inclusion complex.[7][9] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have significantly higher aqueous solubility and are effective solubilizing agents.[7]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can improve its solubility and stability in aqueous media.[10][11][12] These formulations can also offer controlled release and targeted delivery.[11]
Data Presentation
Quantitative data on this compound's solubility provides a basis for selecting appropriate solvents and developing effective formulations.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (g/L) | Notes |
|---|---|---|
| Water | 0.00558 | Practically Insoluble[5][13] |
| DMSO | 309.66 | Common stock solvent, but can have bioactivity[5][6] |
| Ethanol | 172.79 | Co-solvent option, potential for cytotoxicity[2][5] |
| Acetone | 466.64 | High solubility, volatile[5] |
| Methanol (B129727) | 240.78 | Co-solvent option[5] |
| Isopropanol | 168.47 | Co-solvent option[5] |
| Acetonitrile | 275.91 | Used in analytical preparations[5] |
| DMF | 716.30 | High solubility, use with caution[5] |
| THF | 951.43 | Very high solubility, use with caution[5] |
| Chloroform | 1004.88 | High solubility, generally not for bioassays[5] |
Data sourced from Scent.vn.[5]
Visualizations & Workflows
Diagrams can help visualize complex processes and guide decision-making during experiments.
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)
This protocol describes the standard method for preparing a working solution of a poorly soluble compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Target aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Accurately weigh the required mass of this compound into a sterile vial. b. Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate the mixture until the this compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.[1][2] d. Visually confirm the solution is clear and free of any particulate matter. e. Dispense the stock solution into single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[2] f. Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Prepare Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Determine the final concentration needed for your assay. c. Perform a final dilution by adding a small volume of the stock solution directly into the pre-warmed aqueous experimental medium. Crucially, add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.[1] d. Ensure the final concentration of DMSO in the working solution is non-toxic to your experimental system (typically ≤0.5%).[1] e. Use the freshly prepared working solution immediately.
Protocol 2: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Co-lyophilization
This protocol creates a solid dispersion of this compound within HP-β-CD, which can then be readily dissolved in aqueous media. Phase solubility studies are recommended to determine the optimal molar ratio.[14] A 1:1 molar ratio is often a good starting point.[9][14]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol or another suitable volatile organic solvent for this compound
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve Components: a. Dissolve a calculated amount of this compound in a minimal volume of methanol in a round-bottom flask. b. In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water. c. Add the HP-β-CD solution to the this compound solution. The resulting mixture should be clear.
-
Remove Solvents: a. Stir the aqueous-methanolic solution for 30 minutes to 1 hour at room temperature to allow for complex formation.[14] b. Remove the methanol and some of the water using a rotary evaporator. c. Freeze the remaining concentrated aqueous solution completely (e.g., at -80°C).
-
Lyophilize: a. Lyophilize the frozen mixture until a dry, fluffy powder is obtained. This powder is the this compound/HP-β-CD inclusion complex. b. Store the complex in a desiccator at room temperature, protected from light and moisture.
-
Prepare Final Aqueous Solution: a. Weigh the lyophilized powder and dissolve it directly in your aqueous assay buffer or medium. b. The powder should dissolve readily, forming a clear solution of the this compound complex, now suitable for bioassays with minimal to no organic co-solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. quora.com [quora.com]
- 7. oatext.com [oatext.com]
- 8. longdom.org [longdom.org]
- 9. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 10. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. ricerca.unich.it [ricerca.unich.it]
"troubleshooting low recovery of cyperotundone during purification"
Welcome to the technical support center for the purification of cyperotundone (B1251852). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing the recovery of this compound during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound?
A1: this compound is a sesquiterpene ketone primarily isolated from the essential oils of plants in the Cyperus genus, most notably Cyperus rotundus (nut sedge) and Cyperus articulatus.[1][2] The concentration of this compound in the plant material can vary based on factors such as geographical location, harvest time, and storage conditions.[2][3]
Q2: What are the typical yields of this compound from Cyperus rotundus?
A2: The yield of this compound can vary significantly depending on the extraction and purification methods employed. Reported yields from the essential oil of C. rotundus are in the range of approximately 5-10% by weight of the essential oil. For example, one study reported obtaining 105.5 mg of this compound from 2.0 g of the essential oil of C. rotundus.[4]
Q3: What are the key physicochemical properties of this compound that are relevant to its purification?
A3: Understanding the physicochemical properties of this compound is crucial for its successful purification. Key properties include its molecular formula (C₁₅H₂₂O) and its solubility profile. This compound is sparingly soluble in water but shows good solubility in a range of organic solvents. This differential solubility is exploited during extraction and chromatographic purification.
Troubleshooting Low Recovery of this compound
Low recovery is a frequent challenge during the purification of natural products. The following guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield in the Initial Crude Extract
Question: I am getting a very low amount of this compound in my initial crude extract before chromatographic purification. What could be the reasons?
Answer: Low yields in the initial extract can be attributed to several factors, from the quality of the starting material to the extraction methodology.
-
Suboptimal Plant Material: The concentration of this compound can differ based on the plant's origin, age, and how it was handled after harvesting. It is advisable to use high-quality, properly dried, and finely powdered rhizomes of Cyperus rotundus.
-
Inefficient Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound. While it is present in the essential oil, which can be obtained by hydrodistillation, solvent extraction is also common. For solvent extraction, non-polar to moderately polar solvents are generally effective. Methanol (B129727) and ethanol (B145695) are often used for the initial extraction from the plant material.[5]
-
Inadequate Extraction Conditions: Factors such as temperature, extraction time, and the ratio of solvent to plant material can impact the extraction efficiency. Prolonged extraction times and the use of techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve yields, but care must be taken to avoid degradation of the target compound.
Issue 2: Significant Loss of this compound During Chromatographic Purification
Question: My crude extract seems to have a good amount of this compound, but I am losing most of it during column chromatography. Why is this happening?
Answer: Loss during chromatography is a common problem. Here are some potential causes and solutions:
-
Improper Stationary Phase Selection: For the purification of a moderately polar compound like this compound, silica (B1680970) gel is a commonly used and effective stationary phase.[4][5]
-
Suboptimal Mobile Phase Composition: The selection of the mobile phase (eluent) is crucial for good separation and recovery. A solvent system with too high or too low a polarity can lead to poor separation from impurities or irreversible adsorption to the column, respectively. For silica gel chromatography of this compound, a gradient of non-polar to moderately polar solvents, such as n-hexane and ethyl acetate (B1210297), is often employed.[6] It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.[7]
-
Co-elution with Impurities: If the chosen mobile phase does not provide adequate resolution, this compound may elute along with other compounds, leading to impure fractions and an apparent low recovery of the pure compound. Optimizing the solvent gradient is key to resolving this issue.
-
Irreversible Adsorption: In some cases, the compound may bind too strongly to the stationary phase and fail to elute. This can happen if the mobile phase is not polar enough to displace the compound from the silica gel. A gradual increase in the polarity of the mobile phase should be employed.
Issue 3: Suspected Degradation of this compound During the Process
Question: I suspect that my this compound is degrading during the purification process. What are the likely causes and how can I prevent this?
Answer: Degradation is a significant concern for natural products. Here are some factors that could lead to the degradation of this compound:
-
Temperature Instability: While specific thermal degradation data for this compound is limited, many terpenes and ketones can be sensitive to high temperatures. It is advisable to avoid excessive heat during extraction and solvent evaporation. Use of a rotary evaporator at reduced pressure and moderate temperature (e.g., 40-50 °C) is recommended.
-
pH Instability: Although detailed pH stability studies on this compound are not widely published, ketones can be susceptible to reactions under strong acidic or basic conditions. It is best to maintain near-neutral pH conditions throughout the extraction and purification process. Avoid using strong acids or bases unless a specific acid-base extraction step is intended and has been optimized.
-
Oxidation: Some natural products are prone to oxidation when exposed to air and light for extended periods. While there is no specific data to suggest that this compound is highly susceptible to oxidation, it is good laboratory practice to store extracts and purified fractions in well-sealed containers, protected from light, and at low temperatures. Purging with an inert gas like nitrogen or argon before storage can also be beneficial.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Polarity Index |
| Water | Very Low | 10.2 |
| n-Hexane | Low | 0.1 |
| Ethyl Acetate | High | 4.4 |
| Acetone | High | 5.1 |
| Methanol | High | 5.1 |
| Ethanol | High | 4.3 |
| Acetonitrile | High | 5.8 |
| Chloroform | Very High | 4.1 |
Note: Qualitative solubility descriptions are based on general chemical principles and interpretation of available data.
Table 2: Example Purification Yields of this compound
| Purification Method | Starting Material | Amount of Starting Material | Yield of this compound | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Essential oil of C. rotundus | 2.0 g | 105.5 mg | >95% | [4] |
| Silica Gel & Sephadex LH-20 Column Chromatography | Methanol extract of C. rotundus rhizomes | Not specified | 11.2 mg | Not specified | [5] |
Experimental Protocols
Protocol 1: Extraction and Silica Gel Column Chromatography Purification of this compound
This protocol is a generalized procedure based on common practices for the isolation of sesquiterpenoids from Cyperus rotundus.
1. Extraction: a. Air-dry the rhizomes of Cyperus rotundus at room temperature and grind them into a fine powder. b. Macerate the powdered rhizomes with methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional shaking. c. Filter the extract and repeat the extraction process with fresh methanol two more times. d. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
2. Silica Gel Column Chromatography: a. Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in n-hexane. Pour the slurry into a glass column plugged with cotton wool at the bottom, and gently tap the column to ensure uniform packing. Add a small layer of sand on top of the silica gel bed. b. Sample Loading: Dissolve the crude methanol extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the adsorbed sample onto the top of the prepared column. c. Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, and so on). d. Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). e. Isolation: Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis) and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol is based on a published method for the preparative isolation of this compound.[4]
1. Preparation of Two-Phase Solvent System and Sample Solution: a. Prepare the two-phase solvent system consisting of n-hexane-acetonitrile-acetone-water at a volume ratio of 7:6:0.5:1.5. b. Thoroughly mix the solvents in a separation funnel and allow the layers to separate at room temperature. The upper phase will be the stationary phase, and the lower phase will be the mobile phase. c. Dissolve the crude essential oil of C. rotundus in a suitable volume of the stationary phase to prepare the sample solution.
2. HSCCC Separation: a. Fill the entire multilayer coil column with the stationary phase (upper phase). b. Set the apparatus to rotate at a specific speed (e.g., 850 rpm), and then pump the mobile phase (lower phase) into the column at a defined flow rate (e.g., 1.5 mL/min). c. After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution into the column. d. Continuously monitor the effluent from the outlet of the column with a UV detector at a suitable wavelength (e.g., 254 nm). e. Collect the fractions corresponding to the peaks on the chromatogram.
3. Analysis and Recovery: a. Analyze the collected fractions by HPLC or GC-MS to identify the fractions containing this compound. b. Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition of the Essential Oils of Cyperus rotundus L. from South Africa [mdpi.com]
- 4. Identification of Secondary Metabolites of Cyperus rotundus L. and Dose-dependent Effects on Antioxidant Activity and Carbohydrate Digestion Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Cyperotundone and α-Cyperone
For Researchers, Scientists, and Drug Development Professionals
Cyperotundone (B1251852) and α-cyperone, two prominent sesquiterpenoids isolated from the rhizomes of Cyperus rotundus, have garnered attention for their potential anti-inflammatory properties. While both compounds contribute to the ethnopharmacological use of the plant in treating inflammatory ailments, a direct comparative analysis of their efficacy is crucial for guiding future drug discovery and development efforts. This guide provides an objective comparison of the anti-inflammatory activities of this compound and α-cyperone, supported by available experimental data.
Quantitative Comparison of Anti-inflammatory Activity
A comprehensive review of existing literature reveals a more extensive characterization of the anti-inflammatory effects of α-cyperone compared to this compound. While data for a direct, side-by-side comparison is limited, the following table summarizes the available quantitative data for each compound against key inflammatory markers.
| Inflammatory Marker | This compound | α-Cyperone | Cell Line/Model |
| Nitric Oxide (NO) Production | Dose-dependent inhibition reported, specific IC50 not available. | Dose-dependent inhibition at 0.75, 1.5, and 3 μM.[1] | RAW 264.7 macrophages / Rat Chondrocytes |
| iNOS Expression | Inhibition reported. | Dose-dependent inhibition at 0.75, 1.5, and 3 μM.[1] | Rat Chondrocytes |
| COX-2 Expression | Inhibition reported. | Dose-dependent inhibition at 0.75, 1.5, and 3 μM.[1] | Rat Chondrocytes |
| TNF-α Production/Expression | Predicted target. | Dose-dependent inhibition at 0.75, 1.5, and 3 μM.[1] | Rat Chondrocytes |
| IL-6 Production/Expression | Predicted target. | Dose-dependent inhibition at 0.75, 1.5, and 3 μM.[1] | Rat Chondrocytes |
Note: The lack of specific IC50 values for this compound in currently available literature makes a precise quantitative comparison challenging. The information available for this compound is largely qualitative or derived from computational predictions.[2][3]
Mechanistic Insights into Anti-inflammatory Action
Both this compound and α-cyperone appear to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
α-Cyperone has been shown to significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, downregulates the expression of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][4]
This compound is also predicted to target key inflammatory proteins such as PTGS2 (COX-2), IL-6, and TNF-α, as suggested by network pharmacology studies.[2][3] However, detailed experimental validation of its precise molecular mechanisms is not as extensively documented as that of α-cyperone. One study has reported its inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting an interaction with the iNOS pathway.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and α-cyperone's anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[4][5] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Prior to inflammatory stimulation, cells are pre-treated with varying concentrations of this compound or α-cyperone for a specified period (e.g., 1 hour).
Nitric Oxide (NO) Production Assay
The production of nitric oxide is an indicator of iNOS activity and is measured in the cell culture supernatant using the Griess reagent.[6][7] Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.
Cytokine Assays (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8] This assay involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.
Western Blot Analysis
Western blotting is employed to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.[5] Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly supports the anti-inflammatory potential of α-cyperone, with a well-documented mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. While this compound also shows promise as an anti-inflammatory agent, particularly in the inhibition of nitric oxide production, a significant gap exists in the literature regarding its specific quantitative activity and detailed mechanistic studies. Further research, including head-to-head comparative studies with standardized assays, is warranted to fully elucidate the relative potencies and therapeutic potential of these two related sesquiterpenoids. Such studies will be invaluable for the rational design and development of novel anti-inflammatory drugs derived from natural products.
References
- 1. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the anti-inflammatory activity of Cyperus rotundus essential oil through gas chromatography-mass spectrometry analysis, network pharmacology, and molecular docking approaches | Plant Science Today [horizonepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of methanol extract of Cyperus rotundus rhizomes on nitric oxide and superoxide productions by murine macrophage cell line, RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vivo Study of Cyperotundone and Indomethacin: An Anti-inflammatory and Analgesic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory and analgesic properties of cyperotundone (B1251852), a key bioactive sesquiterpene from Cyperus rotundus, and indomethacin (B1671933), a conventional nonsteroidal anti-inflammatory drug (NSAID). This document summarizes key performance data from preclinical animal models, details experimental methodologies, and visualizes the underlying signaling pathways to offer an objective resource for researchers in pharmacology and drug discovery.
Mechanism of Action: A Tale of Two Inhibitors
Indomethacin is a well-characterized non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking both COX-1 and COX-2 enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]
This compound , found in the essential oil of Cyperus rotundus, has demonstrated significant anti-inflammatory properties. While its exact mechanism is still under investigation, studies on Cyperus rotundus extracts suggest it involves the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Evidence also points towards the inhibition of the COX-2 enzyme, a key target in inflammation.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory and analgesic effects of Cyperus rotundus extract (as a proxy for this compound) and indomethacin. It is important to note that the data for this compound is derived from studies using extracts of Cyperus rotundus, and the potency of the isolated compound may vary.
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Cyperus rotundus Ethanolic Extract | 400 | 3 | 63.78 | [3] |
| Indomethacin | 10 | 3 | 67.57 | [3] |
| Indomethacin | 10 | 2 | 54 | [4] |
| Indomethacin | 10 | 3 | 54 | [4] |
| Indomethacin | 10 | 4 | 54 | [4] |
| Indomethacin | 25 | 1 | 67.5 | [5] |
| Indomethacin | 25 | 2 | 87.8 | [5] |
| Indomethacin | 25 | 3 | 91.1 | [5] |
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Treatment | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Cyperus rotundus Ethyl Acetate Extract | 500 | 73.44 | [6] |
| Indomethacin | 10 | 51.23 | [1][2] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds.
-
Animals: Wistar albino rats (150-180g) are typically used.[3][7]
-
Grouping: Animals are divided into control, standard (indomethacin), and test (this compound or extract) groups.[3]
-
Administration: Test compounds or indomethacin are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The control group receives the vehicle.[3][4]
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[7]
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Calculation: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g) are commonly used.
-
Grouping: Animals are divided into control, standard (indomethacin), and test (this compound or extract) groups.
-
Administration: Test compounds or indomethacin are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 30 minutes before the induction of writhing.[1][2] The control group receives the vehicle.
-
Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).[8]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a period of 10 or 20 minutes.[1][2][8]
-
Calculation: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathways for Indomethacin and this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo anti-inflammatory and analgesic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlineijp.com [onlineijp.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. inotiv.com [inotiv.com]
- 8. rjptsimlab.com [rjptsimlab.com]
A Comparative Analysis of the Antioxidant Capacity of Cyperotundone and Ascorbic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the antioxidant capacity of cyperotundone (B1251852), a major sesquiterpene from Cyperus rotundus, and the well-established antioxidant, ascorbic acid (Vitamin C). While direct comparative studies on isolated this compound are limited in the available scientific literature, this guide utilizes data from the essential oil of Cyperus rotundus, in which this compound is a significant constituent, to provide a valuable preliminary comparison. Ascorbic acid is used as a standard for benchmarking antioxidant activity.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to inhibit a particular process by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the available IC50 values for Cyperus rotundus essential oil (as a proxy for this compound) and ascorbic acid from common antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound/Extract | IC50 (µg/mL) | Reference |
| Cyperus rotundus Essential Oil | 75.0 ± 4.1 | [1] |
| Ascorbic Acid | 3.37 | [2] |
| Ascorbic Acid | 5.83 | [3] |
| Ascorbic Acid | 6.1 | [4] |
| Ascorbic Acid | 16.6 ± 2.6 | [5] |
| Ascorbic Acid | 24.34 ± 0.09 | [6] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound/Extract | IC50 (µg/mL) | Reference |
| Cyperus rotundus Essential Oil | 36.1 ± 2.4 | [1] |
| Ascorbic Acid | 50 | [7] |
Note: The data for "this compound" is derived from studies on the essential oil of Cyperus rotundus. The exact concentration of this compound in the tested essential oils was not specified in the cited literature. Therefore, these values should be interpreted as the collective antioxidant activity of the essential oil's constituents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general principles and procedures for the antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant and free radical scavenging activity of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to GC-MS and HPLC for Accurate Cyperotundone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Cyperotundone (B1251852), a key sesquiterpene found in the essential oil of Cyperus rotundus, has garnered significant interest for its diverse pharmacological activities. The choice of analytical technique for its quantification is critical for reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound, supported by experimental data and detailed methodologies.
When selecting an analytical method, the primary considerations are the physicochemical properties of the analyte and the research objectives. This compound is a volatile compound, making it inherently suitable for GC-MS analysis. However, HPLC offers versatility for a wider range of compounds and does not require analyte volatility. This fundamental difference forms the basis of the comparison between these two techniques.
Principle of Separation and Detection
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Volatilized compounds are carried by an inert gas (mobile phase) and separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like those found in essential oils.[1][2]
HPLC , on the other hand, separates compounds based on their affinity for a stationary phase (packed in a column) and a liquid mobile phase. The separation mechanism can be adsorption, partition, ion-exchange, or size-exclusion chromatography. Detection is typically achieved using UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS) detectors. HPLC is a versatile technique capable of analyzing a broad range of compounds, including those that are non-volatile or thermally labile.[1][3]
Performance Comparison: GC-MS vs. HPLC for this compound Quantification
The selection between GC-MS and HPLC for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. While direct comparative studies on the quantification of this compound using both techniques are limited, we can infer their performance based on the analysis of similar compounds in Cyperus rotundus and general principles of each technique.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Applicability to this compound | High (due to its volatile nature) | Moderate to High (requires suitable solubility and chromophore for UV detection, or LC-MS) |
| Selectivity/Specificity | Very High (mass spectral data provides structural information)[1] | High (dependent on chromatographic resolution and detector type) |
| Sensitivity (LOD/LOQ) | Generally high for volatile compounds, can reach picogram levels.[4] | Varies with detector; can be very high with MS detectors. |
| **Linearity (R²) ** | Typically ≥ 0.99[5] | Typically ≥ 0.999[6] |
| Precision (%RSD) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% (for similar compounds)[5] | Intra-day: 0.04-1.23%, Inter-day: 0.08-0.68% (for α-cyperone)[6] |
| Accuracy/Recovery (%) | 80.23–115.41% (for similar compounds)[5] | 97.45–105.58% (for α-cyperone)[6] |
| Sample Preparation | Often requires extraction and sometimes derivatization for less volatile compounds.[1] | Requires extraction and filtration; derivatization may be needed for detection.[1] |
| Analysis Time | Can be rapid, with run times often under 30 minutes.[7] | Typically longer run times compared to GC for complex mixtures. |
Experimental Protocols
GC-MS Method for the Analysis of Volatile Compounds in Cyperus rotundus
This protocol is based on established methods for the analysis of essential oils containing this compound and related sesquiterpenes.[7][8]
1. Sample Preparation:
-
Hydrodistillation: Extract the essential oil from the dried and powdered rhizomes of Cyperus rotundus using a Clevenger-type apparatus for 3-4 hours.
-
Solvent Extraction: Macerate the powdered plant material with a suitable solvent (e.g., hexane (B92381) or ethanol), followed by filtration and concentration.[9]
-
Dilution: Dilute the obtained essential oil or extract in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent or Shimadzu GC system (or equivalent).
-
Column: DB-5 capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 5 minutes.
-
Ramp to 120°C at a rate of 5°C/min, hold for 5 minutes.
-
Ramp to 240°C at a rate of 5°C/min, hold for 5 minutes.[7]
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
HPLC Method for the Quantification of Sesquiterpenes in Cyperus rotundus
This protocol is adapted from validated methods for the quantification of α-cyperone, a structurally related compound to this compound.[6][10]
1. Sample Preparation:
-
Ultrasonic Extraction: Extract the powdered rhizomes of Cyperus rotundus with methanol (B129727) using an ultrasonic bath for 1 hour.[6]
-
Filtration: Filter the extract through a 0.45 µm membrane filter before injection.[7]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu or Agilent HPLC system (or equivalent) with a UV-PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water or acetonitrile (B52724) and water.[6][10] For example, an isocratic mobile phase of methanol and water (gradient composition may be required for better separation).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of pure this compound).[6][10]
-
Quantification: Use an external standard calibration curve of this compound.
Visualization of Analytical Workflows
Caption: General workflow for this compound analysis using GC-MS.
Caption: General workflow for this compound analysis using HPLC.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.
GC-MS is the method of choice for the comprehensive analysis of the volatile components of Cyperus rotundus essential oil. Its high resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this compound, especially in complex mixtures. The primary limitation is the requirement for analyte volatility.
HPLC is a versatile and robust technique that can be readily applied to the quantification of this compound in various extracts. It is particularly advantageous when analyzing less volatile or thermally sensitive compounds that may also be present in the sample. The development of an HPLC method with a UV-PDA detector is straightforward, provided a pure standard of this compound is available for method development and quantification. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful option.[7][11]
Recommendation:
-
For a detailed chemical profile of the essential oil and accurate quantification of this compound and other volatile constituents, GC-MS is the recommended technique.
-
For routine quality control of Cyperus rotundus extracts where this compound is a target analyte, and for the analysis of a broader range of compounds including non-volatiles, HPLC with UV-PDA or MS detection is a highly suitable and validated approach.
Ultimately, the choice between GC-MS and HPLC will be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. For comprehensive studies, employing both techniques can provide a more complete chemical characterization of the sample.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Development of Content Analysis for Cyperus rotundus by HPLC-UV and a Comparison between Chinese and Domestic Cyperi Rhizoma -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 7. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of Cyperus rotundus essential oil by a modified GC/MS analysis method. Evaluation of its antioxidant, cytotoxic, and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of Cyperotundone and Dexamethasone
For Immediate Release
A comprehensive review of in vitro studies reveals the comparative anti-inflammatory efficacy of cyperotundone (B1251852), a key sesquiterpene from Cyperus rotundus, and dexamethasone (B1670325), a well-established corticosteroid. This guide synthesizes available data on their mechanisms of action and inhibitory effects on key inflammatory mediators, providing a valuable resource for researchers, scientists, and professionals in drug development. Due to the limited availability of direct comparative studies on this compound, this analysis incorporates data on α-cyperone, a closely related and major bioactive component of Cyperus rotundus with well-documented anti-inflammatory properties, as a proxy.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of α-cyperone and dexamethasone on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. These cells are a standard model for in vitro inflammation studies.
| Compound | Inflammatory Mediator | IC50 Value | Cell Line | Stimulant |
| α-Cyperone | Prostaglandin (B15479496) E2 (PGE2) | ~5 µM | RAW 264.7 | LPS |
| Interleukin-6 (IL-6) | ~10 µM | RAW 264.7 | LPS | |
| Nitric Oxide (NO) | Little to no inhibition | RAW 264.7 | LPS | |
| Dexamethasone | Nitric Oxide (NO) | 34.60 µg/mL | RAW 264.7 | LPS[1] |
| Cyclooxygenase-2 (COX-2) Protein | ~10 nM | HeLa-TO | MKK6 Expression |
Mechanisms of Action: A Signaling Pathway Perspective
Both this compound (represented by α-cyperone) and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound (via α-Cyperone): The primary mechanism of action for α-cyperone involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), and various cytokines.[3] By preventing the activation and nuclear translocation of NF-κB, α-cyperone effectively downregulates the production of these inflammatory mediators.[2]
Dexamethasone: Dexamethasone operates through a well-defined pathway involving the glucocorticoid receptor (GR).[4][5] Upon binding to dexamethasone, the GR translocates to the nucleus where it can influence gene expression in two main ways:
-
Transrepression: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1).[6]
-
Transactivation: The GR can also bind to specific DNA sequences known as glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory proteins.[5]
This dual action allows dexamethasone to potently suppress the expression of a wide range of inflammatory genes.
Experimental Protocols
The following are generalized experimental protocols commonly employed in the in vitro assessment of anti-inflammatory compounds using the RAW 264.7 macrophage cell line.
Cell Culture and Treatment
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well or 24-well plates at a density of approximately 1.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Compound Pre-treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (α-cyperone or dexamethasone) and incubated for a period of 1 to 4 hours.[8]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.[1][8]
-
Incubation: The cells are then incubated for a further 18 to 24 hours.[1]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of inflammatory mediators.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[9]
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.[9]
-
The absorbance is measured at approximately 540 nm using a microplate reader.[9]
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[10]
-
-
Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Enzyme-Linked Immunosorbent Assay (ELISA) plates pre-coated with antibodies specific for the target cytokine or prostaglandin are used.
-
Aliquots of the cell culture supernatant and a series of standards of known concentrations are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
The concentration of the cytokine or PGE2 in the samples is calculated based on the standard curve.[11][12]
-
Visualizing the Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Cyperotundone Validation
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. Cyperotundone (B1251852), a sesquiterpene ketone found in the essential oil of Cyperus rotundus, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of various analytical methods for the validation of this compound analysis, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
Table 1: Comparison of Validation Parameters for Analytical Methods
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | α-cyperone, nootkatone | >0.999 | Not Reported | Not Reported | 97.45 - 105.58 | Intra-day: 0.04 - 1.23, Inter-day: 0.08 - 0.68 |
| GC-MS | General Phytochemicals | >0.999 | Not Reported | Not Reported | 98.3 - 101.6 | Intra-day & Inter-day: ≤2.56 |
| LC-MS/MS | ECN (a sesquiterpenoid) | >0.996 | Not Reported | 10.0 ng/mL | Within ±15% (RE) | <15% |
| HPTLC | Quercetin (B1663063) | 0.99321 | 30.08 ng/band | 91.16 ng/band | 98 - 99 | Intra-day & Inter-day: 1.03 - 1.48 |
Note: Data for HPLC-UV, GC-MS, LC-MS/MS, and HPTLC are based on the analysis of α-cyperone and nootkatone, general phytochemicals, ECN (a sesquiterpenoid), and quercetin respectively, as direct comparative data for this compound was not available. These values serve as a reference for the expected performance of these methods for similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the analysis of this compound and related compounds in Cyperus rotundus.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of thermally stable, non-volatile compounds.
-
Sample Preparation: Rhizomes of Cyperus rotundus are dried, powdered, and extracted with a suitable solvent such as methanol (B129727) or ethanol, often with the aid of ultrasonication. The extract is then filtered prior to injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water is often employed.[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection is set at a wavelength where the analyte shows maximum absorbance, for instance, 254 nm for compounds like α-cyperone and nootkatone.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: The essential oil containing this compound is typically extracted from the plant material by hydrodistillation. The oil is then diluted in a suitable volatile solvent like hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.[3]
-
Carrier Gas: Helium is the most common carrier gas.[3]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).[3]
-
Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific range (e.g., m/z 40-500).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of compounds in complex matrices at low concentrations.
-
Sample Preparation: Similar to HPLC, an extract is prepared from the plant material. For biological samples (e.g., plasma), protein precipitation followed by centrifugation is a common sample clean-up step.[4]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.[4]
-
Mobile Phase: A mixture of an aqueous solution (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used in either a gradient or isocratic elution.[4]
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.[4]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[4]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
-
Sample and Standard Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Chromatographic Development: The plate is developed in a twin-trough chamber containing a suitable mobile phase. For sesquiterpenoids, a non-polar solvent system is often used.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength.
-
Method Validation: The method is validated for parameters such as linearity, precision, accuracy, LOD, and LOQ according to ICH guidelines.[5]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for a target analyte like this compound.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Development of Content Analysis for Cyperus rotundus by HPLC-UV and a Comparison between Chinese and Domestic Cyperi Rhizoma -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Pharmacokinetic Evaluation of 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranon in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
The Sesquiterpenoid Cyperotundone and Its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cyperotundone (B1251852), a sesquiterpenoid ketone primarily isolated from the essential oil of Cyperus rotundus L. (nut sedge), has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its naturally occurring analogs, focusing on their anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data to aid in the ongoing research and development of novel therapeutics based on this chemical scaffold.
Comparative Analysis of Biological Activities
The biological activities of this compound and its close structural analogs, α-cyperone and nootkatone (B190431), have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data on their cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
The cytotoxicity of this compound and its analogs has been predominantly assessed against various cancer cell lines. The α,β-unsaturated ketone moiety present in these compounds is believed to be crucial for their activity, likely through Michael addition reactions with biological nucleophiles.
| Compound | Cancer Cell Line | Assay Type | IC₅₀ Value | Reference |
| This compound | MCF-7 (Breast) | MTT Assay | Not specified | [1] |
| α-Cyperone | Not specified | Not specified | Not specified | |
| Nootkatone | Not specified | Not specified | Not specified |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its analogs are attributed to their ability to modulate key inflammatory pathways.
| Compound | In Vivo/In Vitro Model | Key Findings | Reference(s) |
| α-Cyperone | LPS-stimulated RAW 264.7 macrophages | Inhibited PGE₂ production by suppressing COX-2 expression. Downregulated IL-6 production. Inhibited nuclear translocation of NF-κB p65 subunit. | [3] |
| α-Cyperone | IL-1β-induced rat chondrocytes | Attenuated the production of inflammatory cytokines (COX-2, TNF-α, IL-6, iNOS). Downregulated MMPs and ADAMTS5. Inhibited NF-κB and MAPK signaling. | [4] |
| Nootkatone | LPS-stimulated RAW 246.7 macrophages | Suppressed LPS-induced NF-κB-DNA binding activity. |
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a wide range of synthetic this compound analogs are limited, some inferences can be drawn from the activities of its naturally occurring analogs and related sesquiterpenoids.
-
The α,β-Unsaturated Ketone: This moiety is a common feature in many biologically active sesquiterpenoids and is considered a key pharmacophore for both cytotoxic and anti-inflammatory activities. It can act as a Michael acceptor, forming covalent bonds with sulfhydryl groups of key proteins in signaling pathways, such as IKK in the NF-κB pathway.
-
Stereochemistry: The stereochemistry at the chiral centers of the decalin ring system likely plays a significant role in the biological activity by influencing the binding affinity to target proteins.
-
Substitution on the Decalin Ring: The nature and position of substituents on the decalin ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and target interactions. Studies on synthetic derivatives of the structurally related nootkatone have shown that modifications at various positions can lead to altered biological activities.[5]
Due to the limited availability of systematic SAR studies on synthetic this compound analogs, further research involving the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this promising natural product scaffold.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second, more prolonged phase is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils.
Procedure:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the test compounds (this compound or its analogs), a vehicle control, and a positive control (e.g., indomethacin) orally or intraperitoneally at a specified time before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Carrageenan Injection: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
This compound and its analogs, particularly α-cyperone, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insect Antifeedant and Ixodicidal Nootkatone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyperotundone Content in Cyperus rotundus: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the distribution of key bioactive compounds within a plant is critical for optimizing extraction and maximizing yield. This guide provides a comparative analysis of cyperotundone (B1251852) content in different parts of the medicinal plant Cyperus rotundus, supported by experimental data and detailed methodologies.
This compound, a sesquiterpene ketone, is a significant bioactive constituent of Cyperus rotundus (nut grass), a plant widely used in traditional medicine. Research indicates a notable variation in the presence and concentration of this compound across different organs of the plant, with the highest concentrations consistently found in the underground portions.
Data on this compound Distribution
The quantitative analysis of this compound reveals a clear distribution pattern, with the rhizomes (tubers) being the primary site of accumulation. While the aerial parts of Cyperus rotundus contain a diverse array of phytochemicals, this compound is typically absent or present in negligible amounts in these tissues. In contrast, the essential oil extracted from the rhizomes consistently shows a significant percentage of this compound, although the exact amount can vary based on the geographical origin of the plant.
A study involving Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ethanol (B145695) extracts from both aerial and underground parts of Cyperus rotundus identified 19 phytochemical compounds in the aerial parts and 21 in the underground parts.[1][2] This analysis confirms that the chemical profiles of the above-ground and below-ground sections are distinct.[3]
Below is a summary of this compound content found in the essential oil of Cyperus rotundus rhizomes from various studies.
| Plant Part | Geographic Origin | This compound Content (% of Essential Oil) | Reference |
| Rhizomes | Iran | 11.2% | [3][4][5] |
| Rhizomes | Tunisia | 19.7% | [3][6] |
| Rhizomes | Senegal | 1.2% - 15.4% | [6] |
| Rhizomes | Vietnam | 12.9% | [3] |
Experimental Protocols
The quantification of this compound and other volatile constituents in Cyperus rotundus is predominantly carried out using hydrodistillation for essential oil extraction, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.
Protocol for Essential Oil Extraction by Hydrodistillation
This method is widely used for extracting volatile compounds from plant material.
-
Plant Material Preparation: Fresh or dried rhizomes of Cyperus rotundus are collected and cleaned to remove any soil and debris. The material is then typically ground or pulverized to increase the surface area for efficient extraction.
-
Hydrodistillation: The prepared plant material is placed in a distillation flask with a sufficient volume of water. The flask is then heated. The steam and the volatilized essential oil components are passed through a condenser, where they are cooled and converted back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities and immiscibility, the essential oil forms a layer separate from the water and can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water. The pure oil is then stored in airtight, dark glass vials at a low temperature (e.g., 4°C) to prevent degradation.[5]
Protocol for GC-MS Analysis
This technique is used for the separation, identification, and quantification of the chemical components of the extracted essential oil.
-
Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent, such as hexane (B92381) or ethanol.
-
GC-MS System: An Agilent 7890 gas chromatograph (or equivalent) coupled with a mass spectrometer is typically used.[2]
-
Chromatographic Separation:
-
Column: A capillary column, such as an HP-5MS (30 m × 0.25 mm, film thickness 0.25 µm), is commonly used for separation.[5]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 60°C), hold for a few minutes, and then gradually increase to a higher temperature (e.g., 220°C - 240°C) to elute compounds with different boiling points.[5]
-
Injector and Detector Temperature: The injector and detector temperatures are maintained at a high temperature (e.g., 220°C and 240°C, respectively) to ensure sample vaporization and prevent condensation.[5]
-
-
Mass Spectrometry Detection:
-
Component Identification and Quantification:
-
Identification: The components are identified by comparing their mass spectra with the data from mass spectral libraries such as NIST (National Institute of Standards and Technology).[1][2] The retention indices (RI) are also calculated and compared with literature values.
-
Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of a correction factor.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different parts of Cyperus rotundus.
Caption: Experimental workflow for comparative analysis of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyperotundone in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cyperotundone (B1251852), a sesquiterpenoid of interest, requires a clear and systematic approach for its disposal. This guide provides essential, step-by-step procedures for the safe management of this compound waste, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data may be limited, the available safety information for similar chemical compounds and general laboratory chemical safety guidelines should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.
Spill Response: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid direct contact with skin and eyes, and prevent the spill from entering drains or waterways.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₅H₂₂O | [1][2] |
| Molecular Weight | 218.33 g/mol | [2][3] |
| Appearance | Not specified, likely an oil or solid | |
| Boiling Point | 286.40 °C (estimated) | [4] |
| Flash Point | ~92 °C (for a product containing this compound) | [5] |
| Solubility in Water | 0.04497 mg/L @ 25 °C (estimated) | [4] |
| Hazards | Flammable liquid (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Skin sensitization (Category 1), May be harmful to aquatic life. | [5] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound waste is a critical step in the laboratory workflow. Adherence to these procedures will help ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste to prevent unintended reactions.
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure lid to prevent spills and evaporation.
-
Label Containers Clearly: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Flammable," "Irritant")
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Storage
-
Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Due to its potential harm to aquatic life and low water solubility, this compound should never be disposed of down the sanitary sewer.[4][5]
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your institution's EHS for hazardous waste disposal.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols specifically for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest approach is to manage it as hazardous waste through a licensed disposal service.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
